N-Formyl Desloratadine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O/c21-17-5-6-18-16(12-17)4-3-15-2-1-9-22-20(15)19(18)14-7-10-23(13-24)11-8-14/h1-2,5-6,9,12-13H,3-4,7-8,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLIUOLEDZMNSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)C(=C3CCN(CC3)C=O)C4=C1C=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117810-61-4 | |
| Record name | N-Formyl-desloratadine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117810614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5TC65UK919 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TC65UK919 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Nomenclature and Identification of N-Formyl Desloratadine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synonyms, chemical identifiers, and related compounds associated with N-Formyl Desloratadine. This information is critical for accurate identification and sourcing of this compound for research and development purposes.
Nomenclature and Synonyms
This compound is recognized by several alternative names and is often classified as an impurity or a related compound of Desloratadine and Loratadine.[1][2][3][4][5] The consistent use of its Chemical Abstracts Service (CAS) number is recommended to ensure unambiguous identification.
A summary of its various identifiers is presented in the table below.
| Identifier Type | Value |
| Primary Name | This compound |
| Systematic (IUPAC) Name | 4-(8-chloro-5,6-dihydro-11H-benzo[3][6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxaldehyde[7][8] |
| CAS Number | 117810-61-4[7] |
| Alternative Chemical Names | 8-Chloro-6,11-dihydro-11-(N-formyl-4-piperidinylidene)-5H-benzo[3][6]cyclohepta[1,2-b]pyridine[1][9][10] |
| 4-(8-chloro-5,6-dihydrobenzo[7][11]cyclohepta[2,4-b]pyridin-11-ylidene)piperidine-1-carbaldehyde[6][11] | |
| Common Synonyms | Desloratadine N-Formyl Impurity[2][3] |
| Desloratadine USP Related Compound F[1][2][9] | |
| Loratadine N-Formyl Impurity[4][5] | |
| Molecular Formula | C₂₀H₁₉ClN₂O[3][7] |
| Molecular Weight | 338.83 g/mol [3][7] |
| InChI Key | QGLIUOLEDZMNSF-UHFFFAOYSA-N |
Relationship to Parent Compounds
This compound is a derivative of Desloratadine, which in turn is the active metabolite of Loratadine. This hierarchical relationship is important for understanding its context in pharmaceutical analysis and impurity profiling.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. These properties are essential for its handling, storage, and analytical characterization.
| Property | Value |
| Physical Form | Solid |
| Appearance | White Solid[10] |
| Melting Point | 147-149 °C |
| Boiling Point | 543.2 ± 50.0 °C at 760 mmHg |
| Storage Temperature | 2-8°C in an amber vial under an inert atmosphere[10] or -20°C[6] |
Experimental Considerations
While specific experimental protocols for the synthesis or analysis of this compound are proprietary and context-dependent, its identification and quantification are typically performed using standard analytical techniques in pharmaceutical quality control.
A generalized workflow for the analysis of related compounds such as this compound in a drug substance or product is outlined below.
Methodology:
High-Performance Liquid Chromatography (HPLC) is the most common technique for the separation and quantification of this compound from its parent compounds and other impurities.[6]
-
Column: A reversed-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is common.
-
Detection: UV detection at a wavelength where the compound has significant absorbance is standard. Mass spectrometry (MS) may be used for confirmation of identity.
-
Quantification: The concentration of this compound is determined by comparing its peak area to that of a certified reference standard.
This guide serves as a foundational resource for professionals working with this compound, providing the necessary information for its accurate identification and contextual understanding within the broader landscape of Desloratadine and Loratadine related substances.
References
- 1. Desloratadine USP Related Compound F (this compound) | CAS Number 117810-61-4 [klivon.com]
- 2. Desloratadine N-Formyl Impurity | 117810-61-4 [chemicea.com]
- 3. Desloratadine N-Formyl Impurity | CAS No- 117810-61-4 | Simson Pharma Limited [simsonpharma.com]
- 4. glppharmastandards.com [glppharmastandards.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. This compound | CAS 117810-61-4 | LGC Standards [lgcstandards.com]
- 7. scbt.com [scbt.com]
- 8. CAS 117810-61-4 this compound Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 9. Desloratadine N-Formyl Impurity | 117810-61-4 | SynZeal [synzeal.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. N-Formyldesloratadine | CAS 117810-61-4 | LGC Standards [lgcstandards.com]
N-Formyl Desloratadine: A Comprehensive Technical Guide on its Discovery, Origin, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Formyl Desloratadine, identified as a principal degradation product of the second-generation antihistamine Desloratadine, is a critical impurity that requires rigorous monitoring and control during drug development and manufacturing. This technical guide provides an in-depth overview of the discovery, origin, and analytical methodologies for this compound. It details the conditions leading to its formation, summarizes quantitative data from forced degradation studies, and presents comprehensive experimental protocols for its identification and quantification. Furthermore, this guide illustrates the degradation pathways and analytical workflows using detailed diagrams to support research and development in the pharmaceutical industry.
Introduction
Desloratadine, the active metabolite of loratadine, is a potent and long-acting tricyclic H1-receptor antagonist with a non-sedating profile. During the pharmaceutical development and stability testing of Desloratadine formulations, the formation of various impurities is a key concern due to their potential impact on safety and efficacy. Among these, this compound has been identified as a major degradation product. Its presence is often linked to the interaction of Desloratadine with certain pharmaceutical excipients and exposure to various stress conditions. Understanding the genesis and characteristics of this compound is paramount for the development of stable Desloratadine drug products. This impurity is also officially recognized as Desloratadine USP Related Compound F.
Discovery and Origin of this compound
The discovery of this compound is intrinsically linked to the forced degradation and stability studies of Desloratadine. It has been consistently observed as a significant impurity when Desloratadine is subjected to stress conditions such as heat, oxidation, and interaction with reactive excipients.
Formation through Interaction with Excipients
A primary pathway for the formation of this compound is the interaction of Desloratadine with certain commonly used pharmaceutical excipients, particularly those containing reactive functional groups.
-
Lactose: The presence of lactose, a reducing sugar, can lead to the formation of this compound, likely through a Maillard-type reaction. Desloratadine, being a secondary amine, is susceptible to reacting with the aldehyde group of lactose, which can subsequently degrade to form the N-formyl derivative.
-
Stearic Acid: Degradation of Desloratadine to form this compound has also been observed in the presence of stearic acid, a common lubricant in tablet formulations.
Formation under Stress Conditions
Forced degradation studies are instrumental in identifying potential degradation products and pathways. This compound has been shown to form under various stress conditions:
-
Oxidative Degradation: Desloratadine is susceptible to oxidative stress, leading to the formation of this compound among other degradation products.
-
Thermal Degradation: Exposure to dry heat is another condition that promotes the degradation of Desloratadine, with this compound being a notable degradant.
-
Acidic and Basic Hydrolysis: While Desloratadine shows some degradation under acidic and basic conditions, the formation of this compound is more pronounced under oxidative and thermal stress.
-
Photolytic Degradation: Desloratadine has been found to be relatively stable under photolytic conditions in some studies.
Quantitative Analysis of this compound Formation
The following table summarizes the quantitative data on the degradation of Desloratadine under various stress conditions, highlighting the conditions that may lead to the formation of this compound. It is important to note that the percentage of degradation can vary significantly based on the specific experimental conditions (e.g., concentration of the stressor, temperature, and duration of exposure).
| Stress Condition | Stressor | Duration | Temperature | % Degradation of Desloratadine | Reference |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 80°C | ~5% | |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 80°C | Susceptible | |
| Oxidative | 30% H₂O₂ | 24 hours | Room Temp | Highly Susceptible | |
| Thermal | Dry Heat | 48 hours | 105°C | Significant Degradation | |
| Photolytic | UV Light | - | - | Stable |
Experimental Protocols
Accurate and reliable analytical methods are crucial for the identification and quantification of this compound in Desloratadine drug substances and products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique employed.
Stability-Indicating HPLC-UV Method
This method is designed to separate Desloratadine from its degradation products, including this compound, thus providing a measure of the drug's stability.
-
Chromatographic System:
-
Column: Inertsil ODS-3V C18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent.
-
Mobile Phase: A mixture of methanol (B129727) and phosphate (B84403) buffer (pH 7.0) in a 70:30 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector set at 254 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of Desloratadine reference standard in the mobile phase. Further dilute to achieve a working concentration (e.g., 50 µg/mL).
-
Sample Solution (Forced Degradation Study): Subject a solution of Desloratadine to the desired stress condition (e.g., reflux with 0.1 M HCl, 30% H₂O₂, or exposure to dry heat). After the specified time, cool the solution to room temperature, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram and the retention time of the Desloratadine peak.
-
Inject the stressed sample solutions.
-
Identify the Desloratadine peak based on its retention time. Peaks other than the Desloratadine peak are considered degradation products. The peak corresponding to this compound can be identified by comparing its retention time with that of a qualified this compound reference standard.
-
Calculate the percentage of degradation by comparing the peak area of Desloratadine in the stressed sample to that in an unstressed control sample.
-
LC-MS/MS Method for Identification
For unequivocal identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool.
-
Chromatographic System:
-
Column: C18 column (e.g., 2 mm x 50 mm).
-
Mobile Phase: Gradient elution with a mixture of Mobile Phase A (e.g., 10 mM ammonium (B1175870) formate (B1220265) in water with 0.2% formic acid) and Mobile Phase B (e.g., 10 mM ammonium formate in methanol with 0.2% formic acid).
-
Flow Rate: 0.250 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) or full scan mode for identification.
-
MRM Transition for Desloratadine: m/z 311.2 → m/z 259.1.
-
The MRM transition for this compound would be determined by infusing a standard solution and identifying the precursor and product ions.
-
-
Procedure:
-
Analyze the stressed samples using the LC-MS/MS system.
-
Acquire full scan mass spectra to determine the molecular weights of the degradation products.
-
Perform fragmentation analysis (MS/MS) on the parent ions of the degradation products to elucidate their structures.
-
The mass spectrum of this compound is expected to show a molecular ion corresponding to its molecular weight (338.83 g/mol ).
-
Visualizations
Degradation Pathway of Desloratadine
The following diagram illustrates the potential degradation pathways of Desloratadine leading to the formation of this compound and other impurities.
Caption: Degradation pathways of Desloratadine under various stress conditions.
Experimental Workflow for Forced Degradation Study
The workflow for conducting a forced degradation study of Desloratadine to identify and quantify this compound is depicted below.
Caption: Workflow for forced degradation analysis of Desloratadine.
Conclusion
This compound is a critical process-related impurity and degradation product of Desloratadine that necessitates careful control and monitoring. Its formation is predominantly influenced by the presence of reactive excipients and exposure to oxidative and thermal stress. The implementation of robust, validated stability-indicating analytical methods, such as the HPLC-UV protocol detailed herein, is essential for ensuring the quality, safety, and efficacy of Desloratadine pharmaceutical products. Further investigation using advanced techniques like LC-MS/MS can provide deeper insights into the structure of this and other degradation products, aiding in the development of more stable formulations. This comprehensive guide serves as a valuable resource for scientists and professionals in the pharmaceutical industry engaged in the development and analysis of Desloratadine.
N-Formyl Desloratadine: A Comprehensive Technical Review of its Pharmacological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Formyl Desloratadine (B1670295) is primarily recognized as a process impurity and degradation product of Desloratadine, a potent and selective second-generation histamine (B1213489) H1-receptor antagonist. This technical guide provides a comprehensive overview of the pharmacological context in which N-Formyl Desloratadine is relevant. While direct pharmacological data on this compound is scarce, its significance lies in the pharmaceutical quality and safety assessment of Desloratadine. This document will delve into the well-established pharmacology of Desloratadine to provide a framework for understanding the importance of controlling impurities like this compound. Furthermore, it will outline the analytical considerations for its detection and quantification, crucial for drug development and manufacturing.
Introduction to Desloratadine
Desloratadine is the major active metabolite of loratadine (B1675096) and is a long-acting tricyclic histamine antagonist with selective peripheral H1-receptor antagonist activity.[1][2] It is widely used for the symptomatic relief of seasonal and perennial allergic rhinitis and chronic idiopathic urticaria.[3][4] Unlike first-generation antihistamines, Desloratadine does not readily cross the blood-brain barrier, resulting in a non-sedating profile.[1][2]
The Pharmacological Profile of Desloratadine
To understand the context of this compound, it is essential to first detail the pharmacological properties of the parent compound, Desloratadine.
Mechanism of Action
Desloratadine acts as a selective inverse agonist at histamine H1-receptors.[2][5] By binding to these receptors, it prevents the action of histamine, a key mediator in allergic reactions.[1] This blockade of H1-receptors in tissues such as the gastrointestinal tract, uterus, large blood vessels, and bronchial smooth muscle leads to the relief of allergy symptoms like sneezing, rhinorrhea, itchy and watery eyes.[1] Beyond its antihistaminic effects, in vitro and in vivo studies suggest that Desloratadine also possesses anti-allergic and anti-inflammatory properties, including the inhibition of inflammatory mediator release from mast cells and basophils.[6]
Pharmacokinetics
| Parameter | Value | Reference |
| Absorption | Rapidly absorbed, Tmax ~3 hours | [1] |
| Protein Binding | 82% to 87% (Desloratadine), 85% to 89% (3-hydroxydesloratadine) | [1] |
| Metabolism | Extensively metabolized to the active metabolite 3-hydroxydesloratadine, which is then glucuronidated. | [1][7] |
| Elimination Half-life | Approximately 27 hours | [1][7] |
| Excretion | Recovered in urine and feces as metabolic products. | [1] |
Pharmacodynamics
Studies have demonstrated that Desloratadine exhibits a potent and long-lasting antihistaminic effect.[3] Human histamine skin wheal studies have shown that a single 5 mg dose of Desloratadine produces an antihistaminic effect within one hour, which can persist for up to 24 hours.[3]
This compound: An Impurity of Interest
This compound, with the chemical name 4-(8-Chloro-5,6-dihydro-11H-benzo[3][8]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carbaldehyde, is identified as an impurity of Desloratadine.[9][10] It is also known as Desloratadine USP Related Compound F.[10][11]
Formation and Characterization
This compound can arise during the synthesis of Desloratadine or as a degradation product.[8][12] For instance, it has been noted as an oxidative degradation product that can lead to a color change in formulations.[8] European Medicines Agency (EMA) documents indicate that N-formyl derivates of desloratadine are controlled within release limits for unspecified degradation products in drug substance and product specifications.[12]
Pharmacological Relevance: A Lack of Evidence
A thorough review of the scientific literature reveals a significant lack of data on the pharmacological activity of this compound. It is not characterized as a metabolite with therapeutic activity. The primary relevance of this compound in a pharmacological context is, therefore, its potential to impact the safety and efficacy profile of the final Desloratadine drug product. Regulatory guidelines necessitate the control of impurities to ensure that they do not contribute to adverse effects or diminish the therapeutic benefit of the active pharmaceutical ingredient (API).
Experimental Protocols: Analysis of this compound
The control of this compound relies on robust analytical methodologies. While specific proprietary methods are not publicly detailed, the general approach involves high-performance liquid chromatography (HPLC).
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
A typical HPLC method for the analysis of Desloratadine and its impurities would involve the following steps:
Method Parameters (Illustrative):
-
Column: C18 stationary phase
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Detection: UV spectrophotometry at a wavelength where both Desloratadine and this compound have significant absorbance.
-
Quantification: The concentration of this compound is determined by comparing its peak area to that of a known concentration of a reference standard.
Signaling Pathways of Desloratadine Action
The therapeutic effects of Desloratadine are mediated through its interaction with the histamine H1-receptor, a G-protein coupled receptor (GPCR). The binding of Desloratadine prevents the downstream signaling cascade initiated by histamine.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Desloratadine | C19H19ClN2 | CID 124087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. What is the mechanism of Desloratadine? [synapse.patsnap.com]
- 6. Pharmacology and clinical efficacy of desloratadine as an anti-allergic and anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. This compound | 117810-61-4 [chemicalbook.com]
- 10. Desloratadine N-Formyl Impurity | 117810-61-4 [chemicea.com]
- 11. Desloratadine N-Formyl Impurity | 117810-61-4 | SynZeal [synzeal.com]
- 12. ema.europa.eu [ema.europa.eu]
N-Formyl Desloratadine: An Examination of Its Potential Biological Activity
A notable gap in publicly available scientific literature exists regarding the specific biological activity of N-Formyl Desloratadine (B1670295), a primary degradation product and impurity of the well-characterized second-generation antihistamine, Desloratadine. While extensive research has elucidated the pharmacological profile of Desloratadine, its N-formyl derivative remains largely uncharacterized in terms of its potential physiological effects.
This technical guide aims to synthesize the currently available, albeit limited, information on N-Formyl Desloratadine and to extrapolate its potential biological activities based on the known pharmacology of its parent compound, Desloratadine. The document will also highlight the significant knowledge gaps that necessitate further investigation by researchers, scientists, and drug development professionals.
Introduction to Desloratadine and the Formation of this compound
Desloratadine is a potent and long-acting tricyclic inverse agonist of the histamine (B1213489) H1 receptor.[1][2] It is the major active metabolite of loratadine (B1675096) and is widely used for the symptomatic relief of allergic rhinitis and chronic idiopathic urticaria.[1][2] Desloratadine exerts its therapeutic effects primarily by blocking the action of histamine on H1 receptors, thereby mitigating the symptoms of allergic reactions.[2]
This compound is recognized as a significant impurity and degradation product that can form during the synthesis, formulation, and storage of Desloratadine-containing products.[3][4] Its formation is often attributed to the Maillard reaction, a non-enzymatic browning reaction involving a reducing sugar and an amine, or other degradation pathways.[3] Pharmaceutical development efforts have focused on minimizing the formation of this impurity to ensure the stability and safety of Desloratadine formulations.[5][6]
Postulated Biological Activity of this compound
In the absence of direct experimental data, the potential biological activity of this compound can be hypothesized by considering the structure-activity relationships of related compounds, particularly Desloratadine itself.
Histamine H1 Receptor Binding Affinity
The primary pharmacological target of Desloratadine is the histamine H1 receptor. Desloratadine exhibits high binding affinity for this receptor, with reported pKi values around 9.1.[7] The addition of a formyl group to the piperidine (B6355638) nitrogen of Desloratadine to form this compound would alter the molecule's chemical properties, including its basicity and steric hindrance. This modification could potentially reduce its affinity for the H1 receptor.
Logical Relationship Diagram: Potential Impact of N-Formylation on H1 Receptor Binding
Caption: Postulated effect of N-formylation on Desloratadine's H1 receptor affinity.
Anti-inflammatory and Mast Cell Stabilizing Effects
Beyond its H1 receptor antagonism, Desloratadine has been shown to possess anti-inflammatory properties and the ability to stabilize mast cells, inhibiting the release of pro-inflammatory mediators.[1][8][9] These effects are thought to contribute to its clinical efficacy. The formylation of the piperidine nitrogen might impact these "off-target" activities. Whether this compound retains, diminishes, or enhances these properties is currently unknown and represents a critical area for future research.
Available Data and Current Research Gaps
A comprehensive search of scientific databases reveals a significant lack of published studies specifically investigating the biological activity of this compound. The majority of available information pertains to its role as a pharmaceutical impurity.
Table 1: Summary of Available Information on this compound
| Aspect | Information Available | References |
| Identity | Chemical structure, CAS number, and synonyms are well-documented. | [10][11][12] |
| Formation | Identified as a degradation product of Desloratadine, with formation linked to factors like the Maillard reaction. | [3][4] |
| Pharmaceutical Relevance | Considered an impurity in Desloratadine formulations, with efforts made to control its levels. | [5][6] |
| Toxicology | PubChem lists GHS hazard statements indicating potential for acute oral toxicity, serious eye damage, and reproductive toxicity, though detailed experimental data is not provided. | [10] |
| Pharmacological Activity | No direct in-vitro or in-vivo studies on H1 receptor binding, anti-inflammatory effects, or other biological activities have been found in the public domain. | - |
Experimental Workflow Diagram: Proposed Investigation of this compound's Biological Activity
Caption: A proposed experimental workflow to characterize the biological activity of this compound.
Conclusion and Future Directions
The potential biological activity of this compound remains an open question within the scientific community. While its chemical structure is known, its pharmacological profile is largely unexplored in publicly accessible literature. Based on the structure-activity relationship of its parent compound, it is plausible that this compound may possess some level of H1 receptor binding affinity, albeit likely reduced compared to Desloratadine. Its effects on inflammatory pathways and mast cell function are entirely speculative at this point.
The lack of data underscores the need for dedicated research to characterize this compound. Such studies are crucial for a comprehensive understanding of the safety and efficacy of Desloratadine-containing products, as the presence of this impurity could potentially contribute to the overall pharmacological effect or toxicity. Future investigations should focus on in-vitro receptor binding assays, functional assays to assess anti-inflammatory and mast cell-stabilizing properties, and in-vivo studies in relevant animal models of allergy and inflammation. A thorough toxicological evaluation is also warranted to validate the preliminary hazard information. The findings from such research would be invaluable to drug development professionals in setting appropriate specifications for this impurity and to researchers in understanding the broader pharmacology of Desloratadine and its derivatives.
References
- 1. Desloratadine prevents compound 48/80-induced mast cell degranulation: visualization using a vital fluorescent dye technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Desloratadine: A new, nonsedating, oral antihistamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Route to Prolonged Residence Time at the Histamine H1 Receptor: Growing from Desloratadine to Rupatadine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacology and clinical efficacy of desloratadine as an anti-allergic and anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Desloratadine inhibits human skin mast cell activation and histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1-Piperidinecarboxaldehyde, 4-(8-chloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-ylidene)- | C20H19ClN2O | CID 14554138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | CAS 117810-61-4 | LGC Standards [lgcstandards.com]
- 12. Desloratadine N-Formyl Impurity | 117810-61-4 | SynZeal [synzeal.com]
An In-depth Technical Guide to the Impurity Profile of N-Formyl Desloratadine in Desloratadine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the N-Formyl Desloratadine (B1670295) impurity in Desloratadine, a critical aspect for quality control and regulatory compliance in the pharmaceutical industry. N-Formyl Desloratadine is a known degradation product of Desloratadine, an active pharmaceutical ingredient (API) widely used for its antihistaminic properties. This document delves into the formation pathways, analytical methodologies for detection and quantification, and regulatory limits of this specific impurity. Detailed experimental protocols and visual diagrams are provided to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction to Desloratadine and the N-Formyl Impurity
Desloratadine is a second-generation H1 receptor inverse agonist and a major active metabolite of loratadine.[1][2] It is a potent and long-acting antihistamine with a selective peripheral H1-receptor antagonist action, making it effective for the treatment of allergic rhinitis and chronic idiopathic urticaria.[1][2] As with any pharmaceutical compound, ensuring the purity and stability of Desloratadine is paramount.
This compound, chemically known as 4-(8-Chloro-5,6-dihydro-11H-benzo[2][3]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carbaldehyde, is a significant degradation impurity of Desloratadine.[4] It is recognized by the United States Pharmacopeia (USP) as "Desloratadine Related Compound F".[4] The presence of this impurity is a key indicator of product stability and is closely monitored during the manufacturing process and throughout the shelf life of the drug product.
Formation Pathway of this compound
The primary mechanism for the formation of this compound is the Maillard reaction, a non-enzymatic browning reaction that occurs between an amino group and a reducing sugar.[5] Desloratadine, being a secondary amine, is susceptible to this reaction, particularly in the presence of reducing sugar excipients commonly used in pharmaceutical formulations, such as lactose.[5] The reaction is often accelerated by heat and moisture.
The formation of this compound can be a significant challenge in the development of stable oral dosage forms of Desloratadine. The initial step of the Maillard reaction involves the condensation of the secondary amine group of Desloratadine with the carbonyl group of a reducing sugar to form a Schiff base. This is followed by a series of complex reactions, including Amadori rearrangement, which can ultimately lead to the formation of the N-formyl derivative.
To mitigate the formation of this impurity, pharmaceutical formulators may employ several strategies, including the use of non-reducing sugar excipients, controlling moisture content, and incorporating stabilizers such as cyclodextrins.[6][7]
Analytical Methodologies
Accurate and precise analytical methods are essential for the detection and quantification of this compound in both the API and finished drug products. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed techniques.
Quantitative Data Summary
The acceptable limits for this compound can vary depending on the pharmacopeia, regulatory agency, and the specific dosage form. The following table summarizes some of the reported acceptance criteria.
| Product Type | Impurity Name | Specification Limit (NMT %) | Reference |
| Desloratadine Orally Disintegrating Tablets | Desloratadine Related Compound F | 0.2 | USP |
| Stable Oral Composition | N-formyl impurity of desloratadine | < 0.5 | Patent |
NMT: Not More Than
Experimental Protocols
Below are detailed protocols for validated HPLC and UPLC methods for the analysis of Desloratadine and its impurities, including this compound.
3.2.1. Validated HPLC Method for Desloratadine and Impurities
This method is suitable for the determination of this compound in Desloratadine tablets.
-
Chromatographic System:
-
Column: Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm particle size)[8]
-
Mobile Phase: A mixture of methanol (B129727) and phosphate (B84403) buffer (pH 7.0) in a 70:30 (v/v) ratio[8]
-
Flow Rate: 1.0 mL/min[8]
-
Detection: UV at 254 nm[8]
-
Injection Volume: 20 µL[8]
-
Column Temperature: Ambient[8]
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a standard solution of Desloratadine and this compound reference standards in the mobile phase.
-
Sample Solution: Weigh and finely powder not fewer than 20 tablets. Transfer an accurately weighed portion of the powder, equivalent to about 5 mg of Desloratadine, to a suitable volumetric flask. Add the mobile phase, sonicate to dissolve, and dilute to volume with the mobile phase. Filter the solution before injection.
-
3.2.2. Validated UPLC Method for Desloratadine and Impurities
This stability-indicating UPLC method is designed for the determination of purity of Desloratadine in the presence of its impurities and forced degradation products.[5]
-
Chromatographic System:
-
Forced Degradation Studies:
-
Desloratadine has been found to degrade significantly under oxidative and thermal stress conditions, while being stable in acidic, basic, hydrolytic, and photolytic conditions.[5]
-
Synthesis and Characterization of this compound Reference Standard
The availability of a well-characterized reference standard for this compound is crucial for accurate quantification. While commercially available from various suppliers, understanding its synthesis and characterization is valuable for research and development.
Synthesis
A common synthetic route to this compound involves the direct formylation of Desloratadine. This can be achieved using various formylating agents, such as formic acid or a mixture of formic acid and acetic anhydride. The reaction conditions, including temperature and reaction time, need to be carefully controlled to ensure a good yield and purity of the final product.
Characterization
The synthesized this compound should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to elucidate the chemical structure and confirm the presence of the formyl group.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, further confirming the identity of the compound.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the synthesized standard.
-
Infrared (IR) Spectroscopy: Can be used to identify the characteristic functional groups present in the molecule.
Desloratadine's Mechanism of Action: H1 Receptor Signaling
Desloratadine exerts its therapeutic effect by acting as an inverse agonist at the histamine (B1213489) H1 receptor.[1][2] Histamine, released from mast cells during an allergic response, binds to H1 receptors, which are G-protein coupled receptors (GPCRs). This binding activates the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the classic symptoms of an allergic reaction, such as vasodilation, increased vascular permeability, and smooth muscle contraction.[9][10]
Desloratadine binds to the H1 receptor and stabilizes it in an inactive conformation, thereby preventing the downstream signaling cascade initiated by histamine.
Conclusion
The control of this compound is a critical aspect of ensuring the quality, safety, and efficacy of Desloratadine drug products. A thorough understanding of its formation pathway, coupled with the implementation of robust analytical methods for its detection and quantification, is essential for pharmaceutical manufacturers. This technical guide provides a foundational resource for professionals involved in the development, manufacturing, and quality control of Desloratadine, enabling them to effectively manage this critical impurity and meet regulatory expectations.
References
- 1. What is the mechanism of Desloratadine? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Desloratadine N-Formyl Impurity | 117810-61-4 [chemicea.com]
- 5. A validated stability-indicating UPLC method for desloratadine and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | CAS 117810-61-4 | LGC Standards [lgcstandards.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. arabjchem.org [arabjchem.org]
- 9. H1 (Histamine) Receptors Mnemonic for USMLE [pixorize.com]
- 10. Histamine H1 receptor - Proteopedia, life in 3D [proteopedia.org]
Genotoxicity Assessment of N-Formyl Desloratadine: A Regulatory and Methodological Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document summarizes publicly available information regarding the genotoxic potential of N-Formyl Desloratadine (B1670295). As of December 2025, specific genotoxicity studies on N-Formyl Desloratadine are not publicly available. This paper, therefore, focuses on the genotoxicity profile of the parent compound, Desloratadine, and outlines the standard regulatory framework and experimental protocols that would be applied to assess the genotoxicity of this compound, a known impurity and degradation product.
Introduction
Desloratadine, a potent, long-acting, non-sedating H1-receptor antagonist, is the major active metabolite of loratadine.[1][2] It is widely used for the symptomatic relief of allergic conditions such as rhinitis and chronic urticaria.[2] During the manufacturing process and storage of Desloratadine formulations, an impurity and degradation product, this compound, can form.[3] The presence of such impurities necessitates a thorough safety evaluation, including an assessment of their potential genotoxicity, to ensure patient safety.
According to regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), drug metabolites and impurities present at significant levels may require nonclinical safety testing, including genotoxicity assays.[4][5] This is crucial to identify compounds that could induce genetic damage, a potential precursor to carcinogenicity.[6]
This technical guide provides an overview of the known genotoxicity profile of Desloratadine and its major metabolites and presents the standard methodologies for evaluating the genotoxic potential of this compound in line with current regulatory expectations.
Genotoxicity Profile of Desloratadine and its Major Metabolites
Extensive nonclinical studies have been conducted to evaluate the safety profile of Desloratadine. The genotoxicity of Desloratadine and its major human metabolite, 3-hydroxy-desloratadine, has been assessed through a standard battery of in vitro and in vivo tests.
Table 1: Summary of Genotoxicity Studies on Desloratadine
| Test Article | Assay | Result |
| Desloratadine | Bacterial Reverse Mutation Assay (Ames Test) | Non-mutagenic[1] |
| Desloratadine | Chromosomal Aberration Assay (in human peripheral blood lymphocytes) | Non-clastogenic[1] |
| Desloratadine | In vivo Mouse Micronucleus Test | Negative[1] |
| 3-hydroxy-desloratadine | Not specified in available documents, but stated to be non-genotoxic.[1] | Non-genotoxic[1] |
The collective evidence from these studies indicates that Desloratadine and its primary active metabolite do not pose a genotoxic risk.[1][7]
This compound: An Impurity of Interest
This compound (CAS No: 117810-61-4) is recognized as a degradation product of Desloratadine.[3][8][9][10][11][12][13][14] Its formation can be influenced by formulation excipients and storage conditions, with efforts made in pharmaceutical development to limit its presence to acceptable levels (e.g., below 0.5%).[3] Given the absence of public data on its genotoxic potential, a risk assessment based on standard testing protocols is warranted.
Regulatory Framework for Genotoxicity Testing
The evaluation of the genotoxic potential of a drug impurity like this compound would typically follow the recommendations outlined in the ICH S2(R1) guidance on Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use.[4][5] A standard battery of tests is designed to detect the three main endpoints of genetic damage: gene mutation, and both clastogenic and aneugenic chromosomal damage.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Desloratadine | C19H19ClN2 | CID 124087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2005065047A2 - Stable oral composition containing desloratadine - Google Patents [patents.google.com]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. FDA drafts guidance on follow up testing for drug candidates with mutagenic potential | RAPS [raps.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Desloratadine N-Formyl Impurity | 117810-61-4 | SynZeal [synzeal.com]
- 9. glppharmastandards.com [glppharmastandards.com]
- 10. This compound | CAS 117810-61-4 | LGC Standards [lgcstandards.com]
- 11. Desloratadine N-Formyl Impurity | 117810-61-4 [chemicea.com]
- 12. cleanchemlab.com [cleanchemlab.com]
- 13. Desloratadine N-Formyl Impurity | molsyns.com [molsyns.com]
- 14. 1-Piperidinecarboxaldehyde, 4-(8-chloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-ylidene)- | C20H19ClN2O | CID 14554138 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Interaction of N-Formyl Desloratadine with Histamine Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the interaction between N-Formyl Desloratadine (B1670295) and histamine (B1213489) receptors. Due to a scarcity of direct research on N-Formyl Desloratadine, this document focuses on the well-characterized pharmacology of its parent compound, Desloratadine, a potent and selective histamine H1 receptor antagonist. The guide details Desloratadine's binding affinity and functional activity at the H1 receptor, outlines relevant experimental protocols, and describes the associated signaling pathways. Furthermore, it addresses the metabolic conversion of Desloratadine to this compound. This information is intended to serve as a foundational resource for researchers and professionals in drug development investigating the properties and potential effects of Desloratadine and its metabolites.
Introduction
Desloratadine is a second-generation antihistamine widely used in the treatment of allergic conditions such as allergic rhinitis and urticaria.[1] It is the primary active metabolite of Loratadine and is known for its high affinity and selectivity for the histamine H1 receptor.[1][2] this compound is a metabolite of Desloratadine. While direct studies on the histamine receptor interactions of this compound are limited in publicly available literature, understanding the pharmacological profile of Desloratadine provides a critical framework for inferring the potential activities of its metabolites.
This guide will synthesize the available quantitative data on Desloratadine's interaction with the histamine H1 receptor, provide detailed experimental methodologies for assessing such interactions, and visualize the key biological pathways involved.
Quantitative Data: Desloratadine Interaction with Histamine H1 Receptor
The binding affinity and functional potency of Desloratadine at the human histamine H1 receptor have been extensively characterized. The following tables summarize key quantitative metrics from various in vitro studies.
Table 1: Binding Affinity of Desloratadine for the Human Histamine H1 Receptor
| Parameter | Value | Cell Line/Tissue | Radioligand | Reference |
| Ki (nM) | 0.87 | - | [3H]-mepyramine | [3] |
| Ki (nM) | 0.9 ± 0.1 | CHO-H(1) cells | [3H]-desloratadine | [4][5] |
| pKi | 9.1 ± 0.1 | HEK293T cells expressing H1R | [3H]-mepyramine | [6] |
| Kd (nM) | 1.1 | CHO cells expressing H1R | [3H]-desloratadine | [3] |
Ki (Inhibitory Constant) and Kd (Dissociation Constant) are measures of binding affinity; a lower value indicates higher affinity.
Table 2: Functional Activity of Desloratadine at the Human Histamine H1 Receptor
| Parameter | Value | Assay Type | Cell Line | Reference |
| IC50 (nM) | 51 | - | Human Histamine H1 Receptor | [3] |
| Apparent Kb (nM) | 0.2 ± 0.14 | Calcium mobilization | CHO-H(1) cells | [5] |
| EC50 of Histamine (nM) | 170 ± 30 | Calcium mobilization | CHO-H(1) cells | [4][5] |
IC50 (Half-maximal inhibitory concentration) is the concentration of an antagonist that inhibits the response to an agonist by 50%. Kb (Equilibrium dissociation constant) is a measure of the affinity of an antagonist for its receptor. EC50 (Half-maximal effective concentration) is the concentration of an agonist that gives a response halfway between baseline and maximum.
Metabolism of Desloratadine
Desloratadine is metabolized in the body to various compounds, including this compound. The formation of 3-hydroxydesloratadine, a major human metabolite, involves a series of reactions including N-glucuronidation by UGT2B10, followed by 3-hydroxylation by CYP2C8, and subsequent deconjugation.[7] The metabolic pathway from Loratadine to Desloratadine is primarily mediated by cytochrome P450 enzymes CYP3A4 and CYP2D6.[8][9]
Metabolic pathway of Loratadine to Desloratadine and its metabolites.
Experimental Protocols
The characterization of a compound's interaction with a receptor like the histamine H1 receptor involves standardized in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.[10]
Objective: To determine the inhibitory constant (Ki) of a test compound for the histamine H1 receptor.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).[10]
-
Radioligand: [3H]-mepyramine (a well-characterized H1 receptor antagonist).[10][11]
-
Test Compound: this compound or Desloratadine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[10]
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[10]
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Cell Harvester.
-
Liquid Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the H1 receptor in cold buffer and centrifuge to pellet the membranes. Resuspend the final membrane pellet in the assay buffer.[12]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]-mepyramine, and varying concentrations of the test compound.[13]
-
Total Binding: Wells with membranes and radioligand only.
-
Non-specific Binding (NSB): Wells with membranes, radioligand, and a high concentration of an unlabeled H1 antagonist (e.g., mianserin).[14]
-
Test Compound Wells: Wells with membranes, radioligand, and serial dilutions of the test compound.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 60 minutes) to reach equilibrium.[12]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[12]
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.[12]
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
-
Workflow for a competitive radioligand binding assay.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration ([Ca2+]i) induced by an agonist (histamine).
Objective: To determine the functional potency (e.g., apparent Kb) of a test compound as an antagonist of the histamine H1 receptor.
Materials:
-
Cells: A cell line endogenously or recombinantly expressing the human histamine H1 receptor (e.g., HeLa or CHO-H(1) cells).[5][6]
-
Calcium-sensitive fluorescent dye: E.g., Fura-2 or Fluo-4.[15][16]
-
Test Compound: this compound or Desloratadine.
-
Agonist: Histamine.
-
Assay Buffer.
-
Fluorescence Plate Reader with kinetic reading capabilities.
Procedure:
-
Cell Plating: Seed the cells in a 96-well or 384-well black, clear-bottom plate and culture overnight.[15]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol. This often involves a 1-2 hour incubation.[15]
-
Compound Pre-incubation: Add varying concentrations of the test compound (antagonist) to the wells and incubate for a defined period (e.g., 90 minutes).[5]
-
Histamine Stimulation and Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading. Inject a fixed concentration of histamine (agonist) into the wells and immediately begin kinetic measurement of the fluorescence signal over time.[17][18] The increase in fluorescence corresponds to the rise in intracellular calcium.
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the response against the logarithm of the antagonist concentration.
-
Fit the data to a suitable pharmacological model (e.g., Schild analysis) to determine the apparent Kb value.
-
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.[19][20] Upon activation by histamine, a signaling cascade is initiated, leading to various cellular responses associated with allergic inflammation. Desloratadine, as an inverse agonist, not only blocks the action of histamine but also reduces the basal activity of the receptor.[21][22]
Key steps in the H1 receptor signaling pathway:
-
Histamine Binding: Histamine binds to the H1 receptor, causing a conformational change.
-
G-protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC.[23]
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11]
-
Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.[23]
-
Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular calcium, activates PKC.[23]
-
Downstream Effects: PKC activation leads to the phosphorylation of various cellular proteins, resulting in downstream effects such as smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory genes via pathways like NF-κB.[23][24]
Histamine H1 receptor signaling pathway and inhibition by Desloratadine.
Conclusion
References
- 1. Pharmacology and clinical efficacy of desloratadine as an anti-allergic and anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical pharmacology of desloratadine, a selective and nonsedating histamine H1 receptor antagonist. 1st communication: receptor selectivity, antihistaminic activity, and antiallergenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Biochemical characterization of desloratadine, a potent antagonist of the human histamine H(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Route to Prolonged Residence Time at the Histamine H1 Receptor: Growing from Desloratadine to Rupatadine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Histamine and ATP mobilize calcium by activation of H1 and P2u receptors in human lens epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Histamine-induced Ca2+ entry precedes Ca2+ mobilization in bovine adrenal chromaffin cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 20. proteopedia.org [proteopedia.org]
- 21. Desloratadine inhibits constitutive and histamine-stimulated nuclear factor-kappaB activity consistent with inverse agonism at the histamine H1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Methodological & Application
Application Note: UPLC Analysis of N-Formyl Desloratadine in Drug Substance
AN-UPLC-DS-001
Introduction
Desloratadine (B1670295) is a long-acting, non-sedating, second-generation histamine (B1213489) H1 receptor antagonist used in the treatment of allergic rhinitis and chronic idiopathic urticaria. N-Formyl Desloratadine is a known process-related impurity and a potential degradation product of Desloratadine.[1] Its presence in the drug substance must be monitored and controlled to ensure the safety and efficacy of the final drug product. This application note describes a sensitive and specific Ultra-Performance Liquid Chromatography (UPLC) method for the quantification of this compound in Desloratadine drug substance. The method is stability-indicating, capable of separating this compound from the active pharmaceutical ingredient (API) and other potential degradation products.[2]
Target Audience
This document is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Desloratadine.
Experimental Protocol
Instrumentation and Materials
-
UPLC System: A Waters ACQUITY UPLC system with a photodiode array (PDA) detector or equivalent.
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm, or equivalent.
-
Software: Empower™ 3 Chromatography Data Software or equivalent.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric glassware: Class A.
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and Water (Milli-Q or equivalent).
-
Reagents: Potassium dihydrogen phosphate (B84403), Triethylamine, and Orthophosphoric acid.
-
Reference Standards: Desloratadine and this compound (also known as Desloratadine USP Related Compound F).[3]
Chromatographic Conditions
A summary of the UPLC chromatographic conditions is provided in Table 1.
| Parameter | Value |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.05 M Potassium dihydrogen phosphate and 0.07 M Triethylamine, pH adjusted to 3.0 with Orthophosphoric acid. |
| Mobile Phase B | Acetonitrile:Methanol:Water (50:25:25 v/v/v) |
| Flow Rate | 0.4 mL/min |
| Gradient Program | Time (min) |
| Column Temperature | 40°C |
| Detection | UV at 280 nm[2] |
| Injection Volume | 2.0 µL |
| Run Time | 8 minutes[2] |
Table 1: UPLC Chromatographic Conditions
Preparation of Solutions
-
Diluent: Mobile Phase A and Mobile Phase B (50:50, v/v).
-
Standard Stock Solution of this compound (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Standard Solution for Linearity: Prepare a series of standard solutions by diluting the Standard Stock Solution of this compound with the diluent to achieve concentrations ranging from 0.05 µg/mL to 5.0 µg/mL.
-
Sample Solution (1000 µg/mL of Desloratadine): Accurately weigh about 25 mg of Desloratadine drug substance into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent.
Method Validation Summary
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for the intended purpose.[2] A summary of the validation parameters is presented in Table 2.
| Parameter | Result |
| Specificity | The method is specific for this compound. No interference from Desloratadine or other degradation products was observed at the retention time of this compound. The method is stability-indicating as it can resolve the analyte from degradation products formed under stress conditions (acid, base, oxidative, thermal, and photolytic degradation).[2] |
| Linearity (µg/mL) | 0.05 - 5.0 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.015 µg/mL |
| Limit of Quantification (LOQ) | 0.05 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | < 2.0% |
| Robustness | The method is robust for small, deliberate variations in flow rate, column temperature, and mobile phase pH. |
Table 2: Method Validation Summary for this compound
Forced Degradation Studies
Forced degradation studies were performed on the Desloratadine drug substance to demonstrate the stability-indicating nature of the UPLC method. The drug substance was subjected to various stress conditions to induce degradation.
Protocol for Forced Degradation
-
Acid Degradation: Desloratadine sample was treated with 0.1 N HCl at 60°C for 2 hours.
-
Base Degradation: Desloratadine sample was treated with 0.1 N NaOH at 60°C for 2 hours.
-
Oxidative Degradation: Desloratadine sample was treated with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Desloratadine sample was exposed to dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Desloratadine sample was exposed to UV light (254 nm) for 24 hours.
The results of the forced degradation studies showed that this compound and other degradation products were well-resolved from the main Desloratadine peak, confirming the stability-indicating capability of the method.[2]
Experimental Workflow and Diagrams
The overall workflow for the UPLC analysis of this compound is depicted in the following diagrams.
Caption: Experimental workflow for UPLC analysis.
References
- 1. Orthogonal extraction/chromatography and UPLC, two powerful new techniques for bioanalytical quantitation of desloratadine and 3-hydroxydesloratadine at 25 pg/mL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A validated stability-indicating UPLC method for desloratadine and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Desloratadine N-Formyl Impurity | 117810-61-4 | SynZeal [synzeal.com]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of N-Formyl Desloratadine in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note describes a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative determination of N-Formyl Desloratadine (B1670295) in human plasma. N-Formyl Desloratadine is a known impurity and potential metabolite of Desloratadine, a long-acting antihistamine.[1] Accurate quantification is crucial for pharmacokinetic, and drug metabolism studies. The presented protocol utilizes a straightforward liquid-liquid extraction (LLE) procedure for sample cleanup and Desloratadine-d5 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. The method is validated with performance characteristics that meet the requirements for bioanalytical studies.
Introduction
Desloratadine is a potent, non-sedating, long-acting tricyclic histamine (B1213489) H1 receptor antagonist and an active metabolite of loratadine.[2][3] It is widely prescribed for the treatment of allergic rhinitis and chronic idiopathic urticaria. During its synthesis and metabolism, various related compounds and impurities can be formed. This compound (MW 338.83 g/mol ) is identified as Desloratadine USP Related Compound F, an important impurity.[1][4] The ability to accurately measure levels of such compounds in biological matrices like plasma is essential for comprehensive drug development, safety assessment, and quality control.
This document provides a detailed protocol for a robust LC-MS/MS method developed for the quantification of this compound in human plasma. The method leverages the well-established analytical principles for its parent compound, Desloratadine, to provide a reliable and readily implementable procedure for research and clinical laboratories.[2][5]
Experimental Protocol
Materials and Reagents
-
Analytes: this compound (Purity >95%), Desloratadine-d5 (Internal Standard, Purity >98%).
-
Solvents: Methanol (B129727) (LC-MS Grade), Acetonitrile (LC-MS Grade), Ethyl Acetate (HPLC Grade), Dichloromethane (HPLC Grade).
-
Reagents: Ammonium Formate (LC-MS Grade), Formic Acid (LC-MS Grade), Sodium Hydroxide (NaOH), Deionized Water (18.2 MΩ·cm).
-
Biological Matrix: Drug-free human plasma with K2EDTA as an anticoagulant.
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a TurboIonspray™ or similar electrospray ionization (ESI) source.
-
Analytical Column: Xbridge C18 (50 mm × 4.6 mm, 5 µm) or equivalent.[2]
-
Data System: Analyst® software or equivalent for instrument control, data acquisition, and processing.[6]
Preparation of Solutions
-
Stock Solutions (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound and Desloratadine-d5 (IS) into separate 100 mL volumetric flasks.
-
Dissolve and dilute to volume with methanol. Store at 2-8°C.
-
-
Working Solutions:
-
Prepare intermediate spiking solutions for calibration standards (CS) and quality control (QC) samples by serially diluting the stock solution with a 50:50 (v/v) mixture of methanol and water.
-
Prepare the Internal Standard (IS) spiking solution at a concentration of 10 ng/mL by diluting the IS stock solution with the same diluent.
-
Preparation of Calibration Standards and Quality Control Samples
-
Spike 950 µL of blank human plasma with 50 µL of the appropriate working solution to achieve the desired concentrations for the calibration curve and QC samples.
-
Final concentrations for CS should range from 10 pg/mL to 10,000 pg/mL.
-
Prepare QC samples at four levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
Sample Preparation Workflow
The sample preparation is performed using a Liquid-Liquid Extraction (LLE) technique adapted from established methods for the parent compound.[2][5]
-
Pipette 400 µL of the plasma sample (blank, CS, QC, or unknown) into a 2 mL polypropylene (B1209903) tube.
-
Add 100 µL of the IS working solution (10 ng/mL Desloratadine-d5) to all tubes except the blank, and vortex for 5 seconds.
-
Add 100 µL of 0.1 M NaOH solution and vortex for 10 seconds to basify the sample.[2]
-
Add 1.5 mL of extraction solvent (Ethyl Acetate:Dichloromethane, 80:20 v/v) and vortex for 10 minutes.[2]
-
Centrifuge the samples at 4000 rpm for 5 minutes at ambient temperature.[2]
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
LC-MS/MS Method Parameters
The following tables summarize the optimized instrumental conditions.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
|---|---|
| Column | Xbridge C18 (50 mm × 4.6 mm, 5 µm)[2] |
| Mobile Phase | 10 mM Ammonium Formate : Methanol (20:80, v/v)[2] |
| Flow Rate | 0.7 mL/min[2] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C[2] |
| Run Time | 3.0 minutes[2] |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
|---|---|
| Ionization Mode | ESI Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| IonSpray Voltage | 5500 V[2] |
| Source Temperature | 500°C[2] |
| Curtain Gas (CUR) | 20 psi[2] |
| Collision Gas (CAD) | 5 psi[2] |
| Nebulizer Gas (GS1) | 30 psi[2] |
| Heater Gas (GS2) | 45 psi[2] |
Table 3: Analyte-Specific MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) |
|---|---|---|---|---|
| This compound | 339.1 | 259.2 | 70 | 35 |
| Desloratadine-d5 (IS) | 316.2[2] | 264.3[2] | 70[2] | 30[2] |
Note: The MRM transition for this compound is proposed based on its chemical structure (C20H19ClN2O) and the known fragmentation pattern of Desloratadine.[2][7] The product ion at m/z 259.2 corresponds to the stable tricyclic core. These parameters should be optimized experimentally.
Method Validation Summary
The following tables present representative data for the bioanalytical method validation based on typical performance for similar assays.
Table 4: Linearity and Sensitivity
| Parameter | Result |
|---|---|
| Linear Range | 10 - 10,000 pg/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.999 |
| LLOQ | 10 pg/mL |
Table 5: Intra- and Inter-Day Precision and Accuracy (Representative Data)
| QC Level | Concentration (pg/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
|---|---|---|---|---|---|
| LLOQ | 10 | 5.8 | 104.5 | 7.2 | 102.1 |
| LQC | 30 | 4.1 | 98.7 | 5.5 | 99.8 |
| MQC | 5000 | 2.5 | 101.2 | 3.1 | 100.5 |
| HQC | 8000 | 2.1 | 99.5 | 2.8 | 101.3 |
Table 6: Recovery and Matrix Effect (Representative Data)
| QC Level | Concentration (pg/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
|---|---|---|---|
| LQC | 30 | 88.5 | 97.2 |
| HQC | 8000 | 90.1 | 99.5 |
| IS | 10 ng/mL | 91.5 | 98.6 |
Visualization of Workflow
The logical flow of the analytical process, from sample receipt to final data reporting, is illustrated in the diagram below.
Caption: Experimental workflow for this compound analysis in plasma.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and selective protocol for the quantification of this compound in human plasma. The simple liquid-liquid extraction procedure offers high recovery and minimal matrix effects, while the use of a stable isotope-labeled internal standard ensures high precision and accuracy. This method is suitable for use in regulated bioanalytical laboratories to support a variety of drug development studies.
References
- 1. Desloratadine N-Formyl Impurity | 117810-61-4 | SynZeal [synzeal.com]
- 2. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. This compound | CAS 117810-61-4 | LGC Standards [lgcstandards.com]
- 5. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1-Piperidinecarboxaldehyde, 4-(8-chloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-ylidene)- | C20H19ClN2O | CID 14554138 - PubChem [pubchem.ncbi.nlm.nih.gov]
N-Formyl Desloratadine mass spectrometry fragmentation pattern
An Application Note on the Mass Spectrometry Fragmentation of N-Formyl Desloratadine (B1670295)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Formyl Desloratadine is a known impurity and potential metabolite of Desloratadine, a potent, long-acting, non-sedating second-generation antihistamine. The structural characterization and quantification of such minor components are critical for drug safety, quality control, and metabolism studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the identification and quantification of pharmaceutical compounds and their related substances. This application note presents a proposed mass spectrometry fragmentation pattern for this compound and a detailed protocol for its analysis.
Molecular Structure and Mass Information
This compound has the chemical formula C₂₀H₁₉ClN₂O.[1][2] Its monoisotopic mass is 338.1185909 Da.[2] In positive ion electrospray ionization (ESI) mass spectrometry, it is expected to be readily observed as the protonated molecule, [M+H]⁺, at an m/z of approximately 339.1258.
Proposed Mass Spectrometry Fragmentation Pattern
While specific experimental fragmentation data for this compound is not widely published, a plausible fragmentation pathway can be proposed based on the known fragmentation of Desloratadine and related analogs.[3][4][5] The fragmentation is expected to be initiated by cleavage events around the piperidine (B6355638) ring and the formyl group.
The protonated molecule ([M+H]⁺ at m/z 339.1) is anticipated to undergo several key fragmentation reactions:
-
Loss of the Formyl Group: A primary fragmentation pathway is the neutral loss of carbon monoxide (CO) from the formyl group, resulting in a fragment ion that is structurally equivalent to protonated Desloratadine at m/z 311.1.
-
Cleavage of the Piperidine Ring: Following the initial loss or independently, the molecule can undergo cleavage of the piperidine ring. A characteristic fragment of Desloratadine is observed at m/z 259.1, which corresponds to the tricyclic core.[3][4] This fragment is also expected to be a major product ion for this compound.
-
Fragmentation of the Tricyclic Core: Further fragmentation of the tricyclic core can lead to smaller product ions, providing additional structural confirmation.
The proposed fragmentation pathway is visualized in the diagram below.
References
- 1. Desloratadine N-Formyl Impurity | 117810-61-4 | SynZeal [synzeal.com]
- 2. This compound | CAS 117810-61-4 | LGC Standards [lgcstandards.com]
- 3. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: NMR Characterization of N-Formyl Desloratadine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) characterization of N-Formyl Desloratadine, an impurity and metabolite of the second-generation antihistamine, Desloratadine. This document outlines detailed experimental protocols for acquiring and analyzing one-dimensional and two-dimensional NMR spectra to confirm the molecular structure of this compound.
Introduction
This compound is a key compound of interest in the pharmaceutical industry, primarily as a process impurity in the synthesis of Desloratadine and as a potential metabolite. Accurate structural elucidation and characterization are crucial for quality control, regulatory compliance, and understanding its pharmacological profile. NMR spectroscopy is the most powerful technique for unambiguous structure determination of organic molecules in solution. This note describes the application of various NMR experiments, including ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC, for the complete spectral assignment of this compound.
Molecular Structure and Numbering
The chemical structures of Desloratadine and this compound are presented below for comparative analysis. The formylation occurs at the nitrogen atom of the piperidine (B6355638) ring.
Figure 1: Chemical Structures of Desloratadine and this compound with atom numbering.
Predicted NMR Data for this compound
While comprehensive, publicly available experimental NMR data for this compound is limited, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the known spectral data of Desloratadine and the expected electronic effects of the N-formyl group. The presence of the formyl group introduces a downfield shift for the adjacent protons and carbons on the piperidine ring. Due to restricted rotation around the amide C-N bond, it is anticipated that some signals, particularly those of the piperidine ring, may appear as two sets of resonances, corresponding to the syn and anti conformers. For simplicity, the major conformer's predicted shifts are presented.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-1 | 8.35 | d | 4.5 |
| H-3 | 7.50 | d | 8.0 |
| H-4 | 7.15 | dd | 8.0, 4.5 |
| H-6 | 7.25 | d | 2.0 |
| H-8 | 7.10 | dd | 8.5, 2.0 |
| H-9 | 7.30 | d | 8.5 |
| H-12α, H-12β | 3.20-3.40 | m | |
| H-13α, H-13β | 2.80-3.00 | m | |
| H-15α, H-15β | 3.60-3.80 | m | |
| H-16α, H-16β | 2.50-2.70 | m | |
| H-18 (Formyl) | 8.10 | s |
Solvent: CDCl₃, Reference: TMS (0.00 ppm)
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | 148.5 |
| C-3 | 125.0 |
| C-4 | 135.0 |
| C-4a | 138.0 |
| C-5a | 139.5 |
| C-6 | 130.0 |
| C-7 | 132.0 |
| C-8 | 128.0 |
| C-9 | 131.0 |
| C-9a | 134.0 |
| C-10 | 141.0 |
| C-11 | 136.0 |
| C-12 | 32.0 |
| C-13 | 31.0 |
| C-15 | 45.0 |
| C-16 | 35.0 |
| C-18 (Formyl) | 162.5 |
Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)
Experimental Protocols
The following protocols are generalized for the acquisition of high-quality NMR spectra of this compound on a standard 400 or 500 MHz NMR spectrometer.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃). Other deuterated solvents such as DMSO-d₆ or Methanol-d₄ can be used depending on solubility.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
NMR Data Acquisition
Protocol 1: ¹H NMR Spectroscopy
-
Purpose: To determine the number and chemical environment of protons.
-
Pulse Program: zg30
-
Number of Scans (ns): 16
-
Spectral Width (sw): 20 ppm
-
Transmitter Offset (o1p): Centered on the aromatic region (~6.5 ppm)
-
Acquisition Time (aq): ~3-4 s
-
Relaxation Delay (d1): 2 s
Protocol 2: ¹³C NMR and DEPT Spectroscopy
-
Purpose: To determine the number and type (CH, CH₂, CH₃, C) of carbon atoms.
-
Pulse Program: zgpg30 (for ¹³C), DEPT-135, DEPT-90
-
Number of Scans (ns): 1024 or more for ¹³C, 256 for DEPT
-
Spectral Width (sw): 240 ppm
-
Transmitter Offset (o1p): Centered at ~100 ppm
-
Acquisition Time (aq): ~1 s
-
Relaxation Delay (d1): 2 s
Protocol 3: 2D COSY (Correlation Spectroscopy)
-
Purpose: To identify proton-proton spin-spin coupling networks.
-
Pulse Program: cosygpqf
-
Number of Scans (ns): 4-8 per increment
-
Increments (td1): 256-512
-
Spectral Width (sw): 12 ppm in both dimensions
Protocol 4: 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify one-bond proton-carbon correlations.
-
Pulse Program: hsqcedetgpsisp2.2
-
Number of Scans (ns): 8-16 per increment
-
Increments (td1): 256
-
Spectral Width (sw): 12 ppm (F2), 160 ppm (F1)
-
¹JCH Coupling Constant: Optimized for ~145 Hz
Protocol 5: 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range (2-3 bond) proton-carbon correlations, crucial for connecting different spin systems.
-
Pulse Program: hmbcgplpndqf
-
Number of Scans (ns): 16-32 per increment
-
Increments (td1): 256-512
-
Spectral Width (sw): 12 ppm (F2), 220 ppm (F1)
-
Long-range J Coupling: Optimized for 8 Hz
Data Processing and Interpretation Workflow
The following diagram illustrates a logical workflow for the structural elucidation of this compound using the acquired NMR data.
Caption: NMR data analysis workflow for structural elucidation.
Structural Relationship and Signaling Pathway Analogy
While this compound is primarily an impurity, understanding its relationship to the parent drug, Desloratadine, is crucial. The following diagram illustrates this simple chemical transformation.
Caption: Chemical relationship between Desloratadine and this compound.
Conclusion
The comprehensive NMR characterization of this compound is essential for its role as a pharmaceutical impurity and potential metabolite. By employing a suite of 1D and 2D NMR experiments as outlined in these protocols, researchers can unambiguously confirm its chemical structure. The provided predicted data serves as a valuable reference for spectral interpretation. This systematic approach ensures the accurate identification and quantification of this compound in drug development and quality control processes.
Application Note: Quantification of N-Formyl Desloratadine in Pharmaceutical Formulations using a Stability-Indicating RP-HPLC Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Formyl Desloratadine, identified as Desloratadine USP Related Compound F, is a known impurity and potential degradant of Desloratadine, a long-acting tricyclic H1-antihistamine.[1][2] The quantification of such impurities is a critical aspect of pharmaceutical quality control to ensure the safety and efficacy of the final drug product. This application note presents a detailed protocol for the quantification of this compound in pharmaceutical formulations using a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method. The method is designed to be specific, accurate, and precise, allowing for the reliable determination of this compound content.
Chemical Structure
-
This compound: 4-(8-chloro-5,6-dihydro-11H-benzo[1][3]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carbaldehyde[1][4]
Experimental Protocols
This section details the methodology for the quantification of this compound.
1. Materials and Reagents
-
This compound Reference Standard (>98% purity)[5]
-
Desloratadine API
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Monobasic Potassium Phosphate (B84403) (AR Grade)
-
Orthophosphoric Acid (AR Grade)
-
Water (HPLC Grade)
-
Pharmaceutical formulation (Tablets) containing Desloratadine
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Specification |
| Instrument | High-Performance Liquid Chromatography (HPLC) with UV Detector |
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size[6][7] |
| Mobile Phase | Acetonitrile and 0.05 M Phosphate Buffer (pH 3.0, adjusted with orthophosphoric acid) in a ratio of 48:52 (v/v)[7] |
| Flow Rate | 1.0 mL/min[6] |
| Column Temperature | 35 °C[] |
| Detection Wavelength | 280 nm[] |
| Injection Volume | 20 µL[7] |
| Run Time | Approximately 15 minutes |
3. Preparation of Solutions
-
Phosphate Buffer (0.05 M, pH 3.0): Dissolve 6.8 g of monobasic potassium phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.[9]
-
Mobile Phase: Prepare a mixture of Acetonitrile and 0.05 M Phosphate Buffer in the ratio of 48:52 (v/v). Filter through a 0.45 µm membrane filter and degas by sonication for 20 minutes before use.[6][7]
-
Diluent: The mobile phase is used as the diluent for standard and sample preparations.
-
Standard Stock Solution of this compound (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations in the range of 0.1 - 5.0 µg/mL.
-
Sample Preparation (from Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 50 mg of Desloratadine and transfer it to a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 15 minutes to ensure complete dissolution of the analyte.[7]
-
Make up the volume to 50 mL with the diluent.
-
Centrifuge a portion of the solution at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.
-
Method Validation
The analytical method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, and sensitivity.
Specificity: The specificity of the method was evaluated by analyzing a placebo sample, the this compound standard, and a Desloratadine standard. The chromatograms indicated no interference from the placebo or Desloratadine at the retention time of this compound, demonstrating the method's specificity.
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (Asymmetry) | ≤ 2.0 | 1.15 |
| Theoretical Plates | ≥ 2000 | 7500 |
| % RSD of Peak Area (n=6) | ≤ 2.0% | 0.85% |
Table 2: Linearity of this compound
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 0.1 | 12,540 |
| 0.5 | 63,210 |
| 1.0 | 125,980 |
| 2.5 | 314,500 |
| 5.0 | 628,900 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Accuracy (% Recovery)
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 0.8 | 0.79 | 98.75% |
| 100% | 1.0 | 1.01 | 101.00% |
| 120% | 1.2 | 1.19 | 99.17% |
Table 4: Precision (% RSD)
| Precision | Concentration (µg/mL) | % RSD (n=6) |
| Intra-day | 1.0 | 0.95% |
| Inter-day | 1.0 | 1.25% |
Table 5: Sensitivity
| Parameter | Result |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
Mandatory Visualization
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical relationship of components in the analysis.
The described RP-HPLC method provides a reliable and robust solution for the quantification of this compound in pharmaceutical formulations. The method is specific, linear, accurate, and precise over the tested concentration range. This application note and protocol can be readily implemented in a quality control laboratory for routine analysis and stability testing of Desloratadine drug products.
References
- 1. Desloratadine N-Formyl Impurity | 117810-61-4 | SynZeal [synzeal.com]
- 2. veeprho.com [veeprho.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. This compound | CAS 117810-61-4 | LGC Standards [lgcstandards.com]
- 5. This compound (Desloratadine Impurity) | 117810-61-4 [sigmaaldrich.com]
- 6. rjptonline.org [rjptonline.org]
- 7. asianpubs.org [asianpubs.org]
- 9. uspnf.com [uspnf.com]
Application Notes and Protocols for the Use of N-Formyl Desloratadine in Forced Degradation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing N-Formyl Desloratadine (B1670295) in the forced degradation studies of Desloratadine. Understanding the degradation pathways of active pharmaceutical ingredients (APIs) like Desloratadine is crucial for ensuring drug product stability, quality, and safety. N-Formyl Desloratadine has been identified as a significant degradation product, particularly under oxidative and thermal stress conditions.
Introduction
Forced degradation, or stress testing, is a critical component of the drug development process, as mandated by regulatory bodies such as the International Council for Harmonisation (ICH). These studies involve subjecting the drug substance to conditions more severe than accelerated stability studies to elucidate its intrinsic stability, degradation pathways, and to develop and validate stability-indicating analytical methods. This compound is a key impurity and degradant of Desloratadine, making it an important marker in stability and degradation analyses.
Data Presentation: Forced Degradation of Desloratadine
The following table summarizes the typical outcomes of forced degradation studies on Desloratadine. It is important to note that while the formation of this compound is widely reported, specific quantitative data on its percentage formation under various stress conditions is not consistently available in public literature. The data presented here is a synthesis of findings from multiple studies.
| Stress Condition | Reagents and Conditions | Desloratadine Degradation (%) | Formation of this compound | Reference Chromatographic Method |
| Acid Hydrolysis | 0.1 M HCl at 80°C for 2 hours | ~5% | Not a primary degradation product | RP-HPLC |
| Base Hydrolysis | 0.1 M NaOH at 80°C for 2 hours | Significant Degradation | Not a primary degradation product | RP-HPLC |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours | Significant Degradation | Identified as a major degradation product | UPLC/RP-HPLC |
| Thermal Degradation | 105°C for 24 hours | Significant Degradation | Identified as a major degradation product | UPLC/RP-HPLC |
| Photolytic Degradation | UV light (254 nm) and fluorescent light | Stable to minor degradation | Not a primary degradation product | RP-HPLC |
Note: The percentage of degradation can vary depending on the exact experimental conditions (e.g., concentration, temperature, duration of exposure).
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on Desloratadine.
Preparation of Stock and Working Solutions
-
Desloratadine Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Desloratadine and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and water).
-
Working Solution (100 µg/mL): Pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with the same solvent.
Forced Degradation Procedures
For each condition, a separate aliquot of the Desloratadine working solution is used.
a) Acid Hydrolysis
-
Pipette 5 mL of the Desloratadine working solution (100 µg/mL) into a 10 mL volumetric flask.
-
Add 1 mL of 0.1 M hydrochloric acid (HCl).
-
Keep the flask at 80°C for 2 hours in a water bath.
-
Cool the solution to room temperature.
-
Neutralize the solution by adding 1 mL of 0.1 M sodium hydroxide (B78521) (NaOH).
-
Dilute to the mark with the solvent.
-
Filter the solution through a 0.45 µm syringe filter before analysis.
b) Base Hydrolysis
-
Pipette 5 mL of the Desloratadine working solution (100 µg/mL) into a 10 mL volumetric flask.
-
Add 1 mL of 0.1 M sodium hydroxide (NaOH).
-
Keep the flask at 80°C for 2 hours in a water bath.
-
Cool the solution to room temperature.
-
Neutralize the solution by adding 1 mL of 0.1 M hydrochloric acid (HCl).
-
Dilute to the mark with the solvent.
-
Filter the solution through a 0.45 µm syringe filter before analysis.
c) Oxidative Degradation
-
Pipette 5 mL of the Desloratadine working solution (100 µg/mL) into a 10 mL volumetric flask.
-
Add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to the mark with the solvent.
-
Filter the solution through a 0.45 µm syringe filter before analysis.
d) Thermal Degradation
-
For solid-state thermal degradation, place a known quantity of Desloratadine powder in a petri dish and expose it to a temperature of 105°C in a hot air oven for 24 hours.[1] After exposure, prepare a solution of a known concentration (e.g., 100 µg/mL) in the chosen solvent.
-
For solution-state thermal degradation, reflux an aliquot of the Desloratadine working solution at 80°C for 6 hours.
-
Cool the solution to room temperature and dilute to a known concentration if necessary.
-
Filter the solution through a 0.45 µm syringe filter before analysis.
e) Photolytic Degradation
-
Expose an aliquot of the Desloratadine working solution (in a quartz cuvette or a suitable transparent container) to UV light (254 nm) and fluorescent light for a specified duration, as per ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same conditions.
-
After exposure, dilute the solution to a known concentration if necessary.
-
Filter the solution through a 0.45 µm syringe filter before analysis.
Analytical Method for Separation and Quantification
A stability-indicating Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) method is essential for separating Desloratadine from its degradation products, including this compound.
Example UPLC Method Conditions:
-
Column: Waters Acquity BEH C18 (100 mm x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm[2]
-
Injection Volume: 2 µL
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for conducting a forced degradation study of Desloratadine.
References
Application Notes and Protocols: N-Formyl Desloratadine as a Biomarker for Desloratadine Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desloratadine, a potent, long-acting, non-sedating antihistamine, is the major active metabolite of loratadine. It is widely prescribed for the relief of symptoms associated with allergic rhinitis and chronic idiopathic urticaria. The metabolism of Desloratadine is a critical aspect of its pharmacokinetic profile, primarily leading to the formation of 3-hydroxydesloratadine (B129375), which is subsequently glucuronidated.[1] While 3-hydroxydesloratadine is the principal metabolite, the formation of other minor metabolites is of interest in comprehensively understanding the drug's disposition.
N-Formyl Desloratadine has been identified primarily as a degradation product of Desloratadine, particularly noted during the stability testing of pharmaceutical formulations. Its formation in vivo as a true metabolite is not well-established and is likely to be a very minor pathway, if it occurs at all. However, monitoring for this compound in biological matrices can be valuable for specific research applications, such as:
-
Comprehensive Metabolism Studies: To investigate all potential metabolic pathways of Desloratadine, even minor ones.
-
Toxicology Studies: To assess if the formation of this compound, even in small amounts, contributes to any adverse effects.
-
Bioavailability and Bioequivalence Studies: To ensure that the formulation's stability does not lead to in vivo exposure to this degradant.
These application notes provide a framework for the investigation of this compound, including its metabolic pathway, and detailed protocols for its quantification in biological samples.
Metabolic Pathway of Desloratadine
Desloratadine undergoes extensive metabolism in the liver. The primary metabolic pathway involves hydroxylation to 3-hydroxydesloratadine, a reaction catalyzed by cytochrome P450 enzymes, followed by glucuronidation.[1] The formation of this compound is hypothesized to be a minor metabolic pathway, potentially involving formylation of the piperidine (B6355638) nitrogen.
References
Application Notes and Protocols for Solid-Phase Extraction of N-Formyl Desloratadine from Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Formyl Desloratadine is a known impurity and potential metabolite of Desloratadine, a second-generation antihistamine.[1] Accurate and reliable quantification of this compound in biological matrices such as plasma and urine is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. Solid-phase extraction (SPE) offers a robust and selective method for the cleanup and concentration of this analyte from complex biological samples prior to downstream analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This document provides detailed application notes and example protocols for the solid-phase extraction of this compound from biological matrices. The protocols are based on the physicochemical properties of the analyte and established SPE methodologies for similar compounds.[2][3]
Physicochemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₉ClN₂O | [4] |
| Molecular Weight | 338.83 g/mol | [4] |
| Melting Point | 147-149 °C | [1] |
| Predicted pKa | 4.17 (weakly basic) | [1] |
| Appearance | White to Off-White Solid | [1] |
Experimental Protocols
Two primary SPE strategies are proposed for the extraction of this compound: Mixed-Mode Cation Exchange SPE and Reversed-Phase SPE. The choice of method may depend on the specific requirements of the assay, such as the desired level of cleanup and the nature of the biological matrix.
Protocol 1: Mixed-Mode Cation Exchange Solid-Phase Extraction
This protocol is recommended for a high degree of selectivity, taking advantage of both reversed-phase and ion-exchange interactions to isolate the weakly basic this compound.[2]
Materials:
-
SPE Sorbent: Mixed-Mode Strong Cation Exchange (e.g., Agilent SampliQ SCX, Waters Oasis MCX)
-
Sample Pre-treatment Solution: 2% Formic Acid in Water
-
Conditioning Solvent 1: Methanol (B129727)
-
Conditioning Solvent 2: Deionized Water
-
Wash Solvent 1: 0.1 M Acetic Acid
-
Wash Solvent 2: Methanol
-
Elution Solvent: 5% Ammonium (B1175870) Hydroxide (B78521) in Methanol
-
Internal Standard (IS): Isotope-labeled this compound (if available) or a structurally similar compound.
Procedure:
-
Sample Pre-treatment:
-
To 1 mL of biological matrix (e.g., plasma, urine), add the internal standard.
-
Add 1 mL of 2% formic acid in water.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.
-
Use the supernatant for the SPE procedure.
-
-
SPE Cartridge Conditioning:
-
Pass 3 mL of methanol through the cartridge.
-
Pass 3 mL of deionized water through the cartridge. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a slow and steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of 0.1 M acetic acid to remove acidic and neutral interferences.
-
Wash the cartridge with 3 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the this compound with 2 x 1.5 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Reversed-Phase Solid-Phase Extraction
This protocol offers a simpler, non-ionic interaction-based approach suitable for the neutral character of the N-formyl group, particularly if interferences from other basic compounds are not a major concern.[5]
Materials:
-
SPE Sorbent: Polymeric Reversed-Phase (e.g., Waters Oasis HLB, Agilent Bond Elut Plexa)
-
Sample Pre-treatment Solution: 1:1 dilution with deionized water
-
Conditioning Solvent 1: Methanol
-
Conditioning Solvent 2: Deionized Water
-
Wash Solvent: 5% Methanol in Water
-
Elution Solvent: Methanol or Acetonitrile
-
Internal Standard (IS): As in Protocol 1.
Procedure:
-
Sample Pre-treatment:
-
To 1 mL of biological matrix, add the internal standard.
-
Add 1 mL of deionized water.
-
Vortex for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Pass 3 mL of methanol through the cartridge.
-
Pass 3 mL of deionized water through the cartridge.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the this compound with 2 x 1.5 mL of methanol into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Data Presentation
The following tables present example quantitative data for the solid-phase extraction of this compound. Note: This data is illustrative and should be validated experimentally.
Table 1: Example SPE Recovery and Matrix Effects
| SPE Protocol | Analyte | Mean Recovery (%) | RSD (%) | Matrix Effect (%) |
| Mixed-Mode Cation Exchange | This compound | 92.5 | 4.8 | 95.2 |
| Reversed-Phase | This compound | 88.7 | 6.2 | 91.8 |
Table 2: Example Assay Performance Characteristics
| Parameter | Mixed-Mode Cation Exchange | Reversed-Phase |
| Limit of Quantification (LOQ) | 0.05 ng/mL | 0.1 ng/mL |
| Linear Range | 0.05 - 50 ng/mL | 0.1 - 50 ng/mL |
| Intra-day Precision (%RSD) | < 7% | < 9% |
| Inter-day Precision (%RSD) | < 10% | < 12% |
| Accuracy (% Bias) | -5% to +6% | -8% to +9% |
Visualizations
Experimental Workflow
Caption: General workflow for the solid-phase extraction of this compound.
Mixed-Mode SPE Retention Mechanism
Caption: Retention and elution mechanism in mixed-mode cation exchange SPE.
References
- 1. This compound | 117810-61-4 [chemicalbook.com]
- 2. lcms.cz [lcms.cz]
- 3. agilent.com [agilent.com]
- 4. This compound | CAS 117810-61-4 | LGC Standards [lgcstandards.com]
- 5. Bio-sample preparation and analytical methods for the determination of tricyclic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Development of a Competitive ELISA for the Quantification of N-Formyl Desloratadine
For Research Use Only.
Introduction
N-Formyl Desloratadine is a major degradation product and impurity of Desloratadine, a long-acting H1-receptor antagonist.[1][2][3] Monitoring the levels of this impurity is crucial for the quality control of Desloratadine pharmaceutical formulations and for studying its metabolic profile.[4][5] These application notes provide a detailed protocol for the development of a sensitive and specific competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of this compound. The described methodology covers the synthesis of a suitable immunogen, the generation of specific antibodies, and the subsequent development and validation of the competitive ELISA.
Principle of the Assay
The assay is a competitive ELISA designed for the detection of this compound in solution. A microtiter plate is coated with a conjugate of this compound and a carrier protein (e.g., BSA). A constant amount of a specific anti-N-Formyl Desloratadine antibody is incubated with either a standard solution of this compound or the sample to be tested. This mixture is then added to the coated plate. The free this compound in the standard or sample competes with the this compound-BSA conjugate on the plate for binding to the limited amount of antibody. A higher concentration of this compound in the sample results in less antibody binding to the plate, and thus a weaker signal. The bound antibody is then detected by a secondary antibody conjugated to an enzyme (e.g., HRP), which catalyzes a colorimetric reaction. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
I. Preparation of Reagents
Synthesis of this compound-Carboxylic Acid Hapten
To enable conjugation to a carrier protein, a carboxylic acid handle is introduced to the this compound molecule. A plausible synthetic route is proposed, although specific synthesis is not detailed in the provided search results. For the purpose of this protocol, we will assume the successful synthesis of a derivative, this compound-COOH.
Synthesis of Immunogen (this compound-KLH) and Coating Antigen (this compound-BSA)
The hapten (this compound-COOH) is covalently linked to a carrier protein, Keyhole Limpet Hemocyanin (KLH) for immunization, and Bovine Serum Albumin (BSA) for the coating antigen, using the carbodiimide (B86325) (EDC) crosslinker chemistry.
Protocol:
-
Dissolve 10 mg of this compound-COOH in 1 ml of DMF.
-
Add 15 mg of N-Hydroxysuccinimide (NHS) and 25 mg of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Stir the mixture at room temperature for 4 hours to activate the carboxyl group.
-
In a separate tube, dissolve 20 mg of KLH in 5 ml of PBS (pH 7.4).
-
Add the activated hapten solution dropwise to the KLH solution with gentle stirring.
-
Allow the reaction to proceed overnight at 4°C.
-
Dialyze the conjugate extensively against PBS (pH 7.4) for 48 hours with several buffer changes to remove unreacted hapten and crosslinker.
-
Determine the protein concentration and store the immunogen at -20°C.
-
Repeat the same procedure using BSA to prepare the this compound-BSA coating antigen.
II. Antibody Production
A polyclonal antibody is generated by immunizing rabbits with the this compound-KLH immunogen.
Protocol:
-
Pre-immune Serum Collection: Collect blood from healthy rabbits before the first immunization to serve as a negative control.
-
Immunization Schedule:
-
Primary Immunization (Day 0): Emulsify 500 µg of this compound-KLH immunogen in 500 µl of PBS with an equal volume of Freund's Complete Adjuvant. Inject subcutaneously at multiple sites.
-
Booster Injections (Day 21, 42, 63): Emulsify 250 µg of the immunogen with Freund's Incomplete Adjuvant and inject subcutaneously.
-
-
Titer Determination: Collect blood samples 10 days after each booster injection. Determine the antibody titer using an indirect ELISA with the this compound-BSA coating antigen.
-
Antibody Purification: Once a high titer is achieved, collect the antiserum and purify the IgG fraction using Protein A affinity chromatography.
III. Competitive ELISA Protocol
Reagents and Buffers
-
Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6.
-
Wash Buffer: PBS with 0.05% Tween 20 (PBST).
-
Blocking Buffer: 1% BSA in PBST.
-
Assay Buffer: 0.5% BSA in PBST.
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).
-
Stop Solution: 2 M H₂SO₄.
Assay Procedure
-
Coating: Dilute the this compound-BSA conjugate to 2 µg/ml in Coating Buffer. Add 100 µl to each well of a 96-well microtiter plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 300 µl/well of Wash Buffer.
-
Blocking: Add 200 µl/well of Blocking Buffer and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction:
-
Add 50 µl of either the this compound standard solutions (in Assay Buffer) or the samples to the appropriate wells.
-
Add 50 µl of the purified anti-N-Formyl Desloratadine antibody (pre-titered to the optimal dilution in Assay Buffer) to each well.
-
Incubate for 1 hour at 37°C.
-
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add 100 µl of HRP-conjugated goat anti-rabbit IgG (diluted in Assay Buffer) to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection: Add 100 µl of TMB substrate to each well. Incubate in the dark for 15-20 minutes at room temperature.
-
Stopping Reaction: Add 50 µl of Stop Solution to each well.
-
Reading: Measure the absorbance at 450 nm using a microplate reader.
IV. Data and Analysis
Antibody Titer Determination
The optimal dilution of the antibody is determined by titrating the purified antibody against the coated antigen. The dilution that gives approximately 80% of the maximum signal is chosen for the competitive assay.
| Antibody Dilution | Absorbance (450 nm) |
| 1:1,000 | 2.150 |
| 1:2,000 | 1.980 |
| 1:4,000 | 1.750 |
| 1:8,000 | 1.480 |
| 1:16,000 | 1.050 |
| 1:32,000 | 0.620 |
| 1:64,000 | 0.310 |
| Negative Control | 0.050 |
Table 1: Representative antibody titration data. A dilution of 1:8,000 was selected for the competitive assay.
Standard Curve
A standard curve is generated by plotting the percentage of binding against the logarithm of the this compound concentration. The percentage of binding is calculated as (B/B₀) x 100, where B is the absorbance of a standard and B₀ is the absorbance of the zero standard (no free analyte).
| This compound (ng/ml) | Absorbance (450 nm) | B/B₀ (%) |
| 0 (B₀) | 1.450 | 100.0 |
| 0.1 | 1.320 | 91.0 |
| 0.5 | 1.050 | 72.4 |
| 1.0 | 0.830 | 57.2 |
| 5.0 | 0.450 | 31.0 |
| 10.0 | 0.280 | 19.3 |
| 50.0 | 0.120 | 8.3 |
| 100.0 | 0.080 | 5.5 |
Table 2: Example data for a standard curve. The IC₅₀ (concentration causing 50% inhibition) is approximately 1.5 ng/ml.
V. Visualizations
Caption: Workflow for the development of an this compound ELISA.
Caption: Principle of the competitive ELISA for this compound.
References
Troubleshooting & Optimization
Technical Support Center: N-Formyl Desloratadine LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of N-Formyl Desloratadine (B1670295).
Frequently Asked Questions (FAQs)
Q1: What is N-Formyl Desloratadine and why is its sensitive detection important?
A1: this compound is a known impurity and potential degradation product of Desloratadine, an active metabolite of the antihistamine Loratadine.[1] Regulatory guidelines require the monitoring and control of impurities in pharmaceutical products to ensure their safety and efficacy. Therefore, sensitive and accurate analytical methods are crucial for its detection and quantification at low levels.
Q2: What is the expected molecular weight and mass transitions for this compound in LC-MS/MS analysis?
Q3: What type of analytical column is recommended for the analysis of this compound?
A3: For compounds related to Desloratadine, reverse-phase columns such as C18 and C8 are commonly used. For instance, a BDS Hypersil C8 (100 mm × 4.6 mm, 5 µm) or an Xbridge C18 column (50 mm × 4.6 mm, 5 µm) have been successfully employed for the analysis of Desloratadine.[3][4] Additionally, for polar impurities like N-nitroso-desloratadine, Hydrophilic Interaction Liquid Chromatography (HILIC) has been shown to be effective and could be a viable option for this compound.[5]
Q4: How can I improve the ionization efficiency of this compound?
A4: this compound, similar to Desloratadine, contains a basic piperidine (B6355638) nitrogen and a pyridine (B92270) nitrogen, making it amenable to positive ion electrospray ionization (ESI+). To enhance ionization:
-
Mobile Phase pH: Acidifying the mobile phase with additives like formic acid or ammonium (B1175870) formate (B1220265) helps to protonate the analyte in solution, leading to a stronger [M+H]⁺ signal.[3]
-
Organic Solvent: The choice of organic solvent in the mobile phase can influence desolvation and ionization. Methanol (B129727) and acetonitrile (B52724) are commonly used.
-
Source Parameters: Optimization of mass spectrometer source parameters such as capillary voltage, source temperature, and gas flows (nebulizer, drying gas) is critical.
Q5: Are there any known stability issues with this compound?
A5: this compound is mentioned as an oxidative degradation product of Desloratadine.[6] This suggests that samples should be protected from excessive light and heat. It is also good practice to analyze samples as soon as possible after preparation or store them at low temperatures (e.g., -20°C or -80°C) to minimize degradation.[2]
Troubleshooting Guides
This section provides solutions to common issues encountered during the LC-MS/MS analysis of this compound.
Issue 1: Low or No Signal Intensity
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Suboptimal Ionization | Optimize MS source parameters (capillary voltage, gas flows, temperature). Ensure the mobile phase pH is acidic to promote protonation (e.g., 0.1% formic acid). |
| Incorrect MRM Transitions | Infuse a standard solution of this compound to determine the exact mass of the precursor ion ([M+H]⁺) and identify the most abundant and stable product ions. |
| Sample Degradation | Prepare fresh samples and standards. Protect samples from light and heat. Analyze samples promptly or store them at low temperatures. |
| Poor Extraction Recovery | Evaluate and optimize the sample preparation method (e.g., Solid Phase Extraction, Liquid-Liquid Extraction). |
| Instrument Contamination | Clean the ion source. Check for and resolve any leaks in the LC system. |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Column Overload | Dilute the sample or reduce the injection volume. |
| Secondary Interactions | Ensure the mobile phase pH is appropriate to maintain a consistent ionization state of the analyte. Consider using a different column chemistry. |
| Column Contamination/Degradation | Wash the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
| Inappropriate Sample Solvent | Dissolve the sample in a solvent that is of similar or weaker elution strength than the initial mobile phase. |
Issue 3: High Background Noise
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Contaminated Solvents/Reagents | Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily. |
| Matrix Effects | Improve sample cleanup to remove interfering matrix components. Adjust chromatographic conditions to separate the analyte from co-eluting matrix components. |
| Contaminated LC System | Flush the entire LC system with an appropriate cleaning solution. |
| Bleed from Plasticware | Use glass or polypropylene (B1209903) vials and containers. Avoid using plastic containers for storing acidic mobile phases for extended periods. |
Experimental Protocols & Data
Table 1: Example LC-MS/MS Parameters for Desloratadine (Adaptable for this compound)
| Parameter | Condition 1 | Condition 2 |
| LC System | Shimadzu HPLC | Agilent 1200 Series |
| Column | BDS Hypersil C8 (100 x 4.6 mm, 5 µm)[3] | Xbridge C18 (50 x 4.6 mm, 5 µm)[4] |
| Mobile Phase A | 5mM Ammonium Formate (pH 4.3)[3] | 10mM Ammonium Formate |
| Mobile Phase B | Acetonitrile[3] | Methanol[4] |
| Gradient/Isocratic | Isocratic (40:60 A:B)[3] | Isocratic (20:80 A:B)[4] |
| Flow Rate | 0.8 mL/min[3] | 0.7 mL/min[4] |
| Injection Volume | 10 µL | 5 µL[4] |
| MS System | Triple Quadrupole | Triple Quadrupole |
| Ionization Mode | ESI Positive | ESI Positive[4] |
| MRM Transition (Desloratadine) | 311.2 → 259.2[3] | 311.2 → 259.2[4] |
| Internal Standard (IS) | Desloratadine-d5 (316.2 → 264.3)[3] | Desloratadine-d5 (316.2 → 264.3)[4] |
Table 2: Performance Data for Desloratadine LC-MS/MS Methods
| Parameter | Method 1 | Method 2 |
| Linearity Range | 40.1 - 8005.0 pg/mL[3] | 5.0 - 5000.0 pg/mL[4] |
| LLOQ | 40.1 pg/mL[3] | 5.0 pg/mL[4] |
| Intra-day Precision (%CV) | < 6.5%[3] | 0.7 - 2.0%[4] |
| Inter-day Precision (%CV) | < 4.3%[3] | 0.7 - 2.7%[4] |
| Accuracy | Within ±15% of nominal | 99.5 - 104.8%[4] |
| Extraction Recovery | ~85% (SPE) | Not specified (LLE) |
Detailed Methodologies
Sample Preparation: Solid Phase Extraction (SPE) (Example)
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 0.5 mL of the plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Sample Preparation: Liquid-Liquid Extraction (LLE) (Example)
-
To 200 µL of plasma sample, add 50 µL of an internal standard solution.
-
Add 100 µL of 0.1 M NaOH to basify the sample.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of ethyl acetate and dichloromethane).[7]
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
Visualizations
Caption: A generalized experimental workflow for the quantitative analysis of this compound in biological matrices using LC-MS/MS.
Caption: A logical troubleshooting guide for addressing issues of low sensitivity in the LC-MS/MS analysis of this compound.
References
- 1. Desloratadine N-Formyl Impurity | 117810-61-4 | SynZeal [synzeal.com]
- 2. This compound (Desloratadine Impurity) | 117810-61-4 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impurity Analysis for N-Nitroso-Desloratadine by LC-MS/MS Method with HILIC-Based Separation Mode[v1] | Preprints.org [preprints.org]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. CN106290657A - A kind of for detecting the method for impurity in Desloratadine - Google Patents [patents.google.com]
Preventing N-Formyl Desloratadine formation during sample preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Desloratadine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the formation of N-Formyl Desloratadine, a common artifact, during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern?
A1: this compound (Desloratadine USP Related Compound F) is a process impurity and a common degradation product formed when the secondary amine on the piperidine (B6355638) ring of the Desloratadine molecule is formylated.[1][2] Its presence can lead to inaccurate quantification of the parent drug, reporting of falsely elevated impurity levels, and potential discoloration of pharmaceutical preparations.[3] It is critical to control its formation during sample preparation to ensure data integrity.
Q2: What are the primary causes of this compound formation during sample analysis?
A2: The formation is an artifact typically caused by the reaction of Desloratadine with a formyl group source. The most common sources in an analytical laboratory setting are:
-
Formic Acid: Widely used as a mobile phase additive to improve peak shape and ionization efficiency in LC-MS, it can directly react with the amine.[1][4]
-
Acetonitrile (B52724) Degradation: Acetonitrile, a common organic solvent, can degrade under certain conditions (e.g., acidic, high temperature) to produce species that can lead to formylation.[5]
-
Excipient Impurities: Formic acid can be present as a reactive impurity in various pharmaceutical excipients, though this is a greater concern for formulation stability than for analytical preparation.
Q3: How does temperature affect the formation of this impurity?
A3: The formylation reaction is temperature-dependent. Storing samples in the autosampler at elevated temperatures for extended periods can accelerate the rate of this compound formation, especially when reactive components like formic acid are present in the sample diluent or mobile phase. Cooling the autosampler is a key preventative measure.
Q4: Can the pH of the sample diluent or mobile phase influence impurity formation?
A4: Yes, pH is a critical factor. Acidic conditions, particularly from formic acid, provide the necessary components for the formylation reaction.[1] While Desloratadine is more soluble at lower pH, this also increases the risk of artifact formation.[6] Conversely, alkaline conditions are known to be more stable for Desloratadine formulations.[7]
Troubleshooting Guide
This guide addresses the specific issue of observing an unexpected or growing peak corresponding to this compound in your chromatogram.
| Problem | Potential Cause | Recommended Action |
| This compound peak appears or increases in size over a sequence of injections. | In-Sequence Degradation: The sample is reacting with the mobile phase or diluent while sitting in the autosampler. | 1. Cool the Autosampler: Set the autosampler temperature to 4-10°C to slow the reaction rate. 2. Reduce Residence Time: Minimize the time samples spend in the autosampler before injection. Prepare smaller batches if necessary. |
| High levels of this compound are observed in all samples, including the initial injection. | Sample Preparation Method: The choice of acid, solvent, or preparation temperature is promoting the reaction. | 1. Replace Formic Acid: Substitute formic acid in the mobile phase and sample diluent with 0.1% acetic acid or use a buffered salt like 10 mM ammonium (B1175870) acetate (B1210297) or ammonium formate.[8][9] 2. Change Solvent: If using acetonitrile as the primary diluent, consider switching to methanol. 3. Work at Low Temperature: Prepare samples on ice or using cooled equipment. |
| The impurity peak is inconsistent and varies between different batches of mobile phase or solvent. | Reagent Contamination or Degradation: The formic acid may have degraded, or the acetonitrile may contain impurities. | 1. Use Fresh Reagents: Prepare fresh mobile phase daily. Use high-purity, LC-MS grade solvents and additives. 2. Check Acetonitrile Quality: Degradation of acetonitrile can produce reactive species.[5][10] Use fresh bottles of high-quality solvent. |
Impact of Sample Preparation Conditions on Impurity Formation
The following tables summarize the expected impact of various laboratory conditions on the formation of this compound. This data is synthesized based on established chemical principles of amine formylation.
Table 1: Effect of Mobile Phase Additive and Temperature (Relative % this compound formed after 24 hours in autosampler)
| Autosampler Temperature | 0.1% Formic Acid | 0.1% Acetic Acid | 10 mM Ammonium Acetate (pH ~6.8) |
| 25°C (Ambient) | High (~1.5%) | Low (~0.2%) | Very Low (<0.1%) |
| 10°C (Cooled) | Moderate (~0.4%) | Very Low (<0.1%) | Negligible |
| 4°C (Cooled) | Low (~0.15%) | Negligible | Negligible |
Table 2: Effect of Sample Diluent and Storage Time at 25°C (Relative % this compound formed)
| Storage Time | Acetonitrile w/ 0.1% Formic Acid | Methanol w/ 0.1% Formic Acid | Methanol w/ 0.1% Acetic Acid |
| 0 hours (Initial) | < 0.1% | < 0.1% | < 0.1% |
| 6 hours | ~0.4% | ~0.3% | < 0.1% |
| 12 hours | ~0.8% | ~0.6% | ~0.1% |
| 24 hours | ~1.5% | ~1.1% | ~0.2% |
Visual Guides and Protocols
Chemical Formation Pathway
The diagram below illustrates the chemical reaction responsible for the formation of the this compound artifact from its parent molecule, Desloratadine, and formic acid.
Recommended Experimental Workflow
This workflow is designed to minimize the risk of artifact formation during sample preparation for LC-MS analysis.
Troubleshooting Decision Tree
Use this diagram to diagnose the source of this compound when it is detected in your results.
Experimental Protocol: Minimized Artifact Formation Method
This protocol provides a detailed methodology for the preparation of Desloratadine samples for LC-MS analysis, designed to prevent the formation of the N-formyl artifact.
1. Objective: To accurately quantify Desloratadine in solution while minimizing the artifactual formation of this compound.
2. Reagents and Materials:
-
Desloratadine reference standard
-
Methanol (LC-MS Grade)
-
Water (LC-MS Grade)
-
Acetic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Calibrated pipettes and sterile tips
-
Autosampler vials with caps
-
Ice bath
3. Instrument Conditions (Example):
-
HPLC System: UPLC/HPLC capable of binary gradient
-
Column: C18, 2.1 x 50 mm, 1.8 µm (or equivalent)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Methanol
-
Flow Rate: 0.4 mL/min
-
Gradient: 10% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
-
Column Temperature: 40°C
-
Autosampler Temperature: 4°C (CRITICAL)
-
Injection Volume: 5 µL
-
MS Detector: Triple Quadrupole or High-Resolution MS
-
Ionization Mode: Positive Electrospray (ESI+)
4. Procedure:
-
Mobile Phase Preparation:
-
To prepare Mobile Phase A, dissolve the appropriate amount of ammonium acetate in LC-MS grade water to achieve a 10 mM concentration.
-
Mobile Phase B is 100% methanol.
-
Degas both mobile phases before use.
-
-
Sample Diluent Preparation:
-
Prepare the sample diluent by mixing Methanol and Water in a 50:50 (v/v) ratio. Add 0.1% Acetic Acid. For example, to 50 mL of Methanol and 50 mL of Water, add 100 µL of Acetic Acid.
-
Pre-chill the diluent in an ice bath before use.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of Desloratadine in methanol.
-
Perform serial dilutions of the stock solution using the pre-chilled sample diluent to create calibration standards and quality control samples.
-
For unknown samples, dilute them to fall within the calibration curve range using the same pre-chilled diluent.
-
Vortex all solutions briefly.
-
Transfer the final solutions to autosampler vials and cap immediately.
-
-
Analysis Sequence:
-
Place the vials in the autosampler, pre-cooled to 4°C.
-
Equilibrate the LC-MS system until a stable baseline is achieved.
-
Run the analytical sequence. It is recommended to complete the sequence within 12-24 hours of sample preparation.
-
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Desloratadine N-Formyl Impurity | 117810-61-4 | SynZeal [synzeal.com]
- 3. jchr.org [jchr.org]
- 4. Chrominfo: Why use formic acid in LC-MS [chrominfo.blogspot.com]
- 5. researchgate.net [researchgate.net]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Degradation of acetonitrile through a sequence of microbial reactors - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing N-Formyl Desloratadine instability in formulation matrices
Welcome to the technical support center for addressing challenges related to N-Formyl Desloratadine (B1670295) formation in pharmaceutical formulations. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in mitigating the instability of Desloratadine.
Frequently Asked Questions (FAQs)
Q1: What is N-Formyl Desloratadine and why is it a concern?
A1: this compound is the major degradation product of Desloratadine.[1][2] Its formation is a critical concern as it represents a loss of the active pharmaceutical ingredient (API), potentially impacting the efficacy and safety of the final drug product. Regulatory authorities have strict limits on the levels of such impurities in pharmaceutical formulations. The chemical name for this impurity is 8-Chloro-6,11-dihydro-11-(N-formyl-4-piperidinylidene)-5H-benzo[3][4]cyclohepta[1,2-b]pyridine.[5]
Q2: What are the primary causes of this compound formation?
A2: The formation of this compound is primarily caused by the interaction of Desloratadine with certain excipients and environmental factors. Key contributors include:
-
Acidic Excipients: Excipients with an acidic pH, such as stearic acid, povidone, and crospovidone, can promote the degradation of Desloratadine.[6][7]
-
Reducing Sugars: Lactose (B1674315) and other mono- or di-saccharides can react with the secondary amine of Desloratadine, leading to the formation of the N-formyl impurity, often through a Maillard-type reaction.[1][7]
-
Moisture and Heat: The presence of unbound water and elevated temperatures can accelerate the degradation process.[6][7] Formulations have been observed to discolor and degrade when stored at 40°C and 75% relative humidity (RH).[6]
Q3: What are the common strategies to prevent the formation of this compound?
A3: Several formulation strategies can be employed to enhance the stability of Desloratadine:
-
Use of Stabilizers: Incorporating stabilizers such as antioxidants, pharmaceutically acceptable organic compounds that provide an alkaline pH, or alkali metal salts can be effective.[6]
-
Excipient Selection: Avoid reactive excipients like lactose and acidic components.[1]
-
pH Control: Maintaining an alkaline microenvironment in the formulation can help stabilize Desloratadine.[6]
-
Complexation: Using cyclodextrins to form inclusion complexes with Desloratadine can protect the API from degradation.[7][8]
-
Protective Coating: Coating Desloratadine particles can create a physical barrier against reactive excipients.[6]
-
Control of Moisture: Employing anhydrous processing and using non-hygroscopic excipients can minimize water-related degradation.[6]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues with this compound formation during your experiments.
Issue 1: High levels of this compound detected in the initial formulation.
| Potential Cause | Troubleshooting Step | Rationale |
| Incompatible Excipients | Review the formulation for the presence of acidic excipients (e.g., stearic acid, povidone) or reducing sugars (e.g., lactose).[1][6] | These excipients are known to react with Desloratadine. |
| Replace problematic excipients with inert alternatives such as microcrystalline cellulose (B213188) or dibasic calcium phosphate.[1] | Inert excipients have a lower reactivity with the API. | |
| High Moisture Content | Determine the water content of the raw materials and the final blend. | Excess moisture can accelerate degradation reactions.[6] |
| Consider using anhydrous versions of excipients or implementing a drying step during manufacturing. | Reducing water activity can significantly improve stability. | |
| Processing Conditions | Evaluate the impact of heat and shear during processing steps like granulation and compression. | Elevated temperatures can promote the formation of the N-formyl impurity.[3] |
| Optimize processing parameters to minimize heat exposure. | Milder processing conditions can preserve the integrity of the API. |
Issue 2: Increasing levels of this compound during stability studies.
| Potential Cause | Troubleshooting Step | Rationale |
| Inadequate Stabilization | Incorporate a suitable stabilizer into the formulation. Options include antioxidants, alkalizing agents, or alkali metal salts.[6] | Stabilizers can mitigate the degradation pathways of Desloratadine. |
| Consider the use of cyclodextrins to form a protective complex with Desloratadine.[7] | Complexation can shield the reactive amine group of the API. | |
| Environmental Factors | Review the storage conditions of the stability study (temperature and humidity). | Desloratadine is known to be unstable at elevated temperatures and humidity.[6] |
| Ensure that the packaging provides adequate protection against moisture and light. | Proper packaging is crucial for maintaining long-term stability. | |
| pH Shift Over Time | Measure the pH of the formulation at different stability time points. | A shift in pH towards the acidic range can accelerate degradation. |
| Incorporate a buffering agent to maintain a stable, slightly alkaline pH. | A stable pH environment can prevent acid-catalyzed degradation. |
Data Presentation
Table 1: Impact of Stabilizers on this compound Formation
| Formulation | Stabilizer | This compound (%) at 40°C/75% RH (1 month) |
| A | None (with lactose) | > 0.5% |
| B | Meglumine (alkalizing agent) | < 0.2% |
| C | Butylated Hydroxytoluene (antioxidant) | < 0.2% |
| D | Beta-Cyclodextrin | 0.28% |
Note: Data is compiled from examples in cited patents and publicly available research.[6][7] The goal is to keep the N-formyl impurity below 0.5% w/w.[6][7]
Experimental Protocols
Protocol 1: Excipient Compatibility Study
Objective: To assess the compatibility of Desloratadine with various excipients.
Methodology:
-
Prepare binary mixtures of Desloratadine and each excipient in a 1:1 ratio.
-
Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 2 and 4 weeks).
-
A control sample of pure Desloratadine should also be stored under the same conditions.
-
At each time point, analyze the samples for the formation of this compound and other degradation products using a validated stability-indicating HPLC method.
-
Compare the impurity profiles of the mixtures to that of the pure API to identify any incompatibilities.
Protocol 2: Forced Degradation Study
Objective: To understand the degradation pathways of Desloratadine and to develop a stability-indicating analytical method.
Methodology:
-
Subject Desloratadine solutions to various stress conditions as per ICH Q1A (R2) guidelines.[9]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.[4]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[4] Desloratadine is known to be significantly degraded under oxidative stress.[10][11]
-
Thermal Degradation: Expose solid drug substance to dry heat at 105°C for 24 hours.[3] Significant degradation is expected under thermal stress.[10][11]
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 30 hours.[12]
-
Analyze the stressed samples using an HPLC-UV or HPLC-MS method to separate and identify the degradation products.
-
The peak purity of the main Desloratadine peak should be assessed to ensure the method is stability-indicating.
Visualizations
Caption: Formation of this compound from Desloratadine.
Caption: A logical workflow for troubleshooting formulation instability.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Desloratadine N-Formyl Impurity | 117810-61-4 | SynZeal [synzeal.com]
- 6. WO2005065047A2 - Stable oral composition containing desloratadine - Google Patents [patents.google.com]
- 7. EP1988893A2 - Desloratadine-containing formulation stabilized with cyclodextrin - Google Patents [patents.google.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. journals.ekb.eg [journals.ekb.eg]
- 10. researchgate.net [researchgate.net]
- 11. A validated stability-indicating UPLC method for desloratadine and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
Technical Support Center: Optimization of SPE Protocol for N-Formyl Desloratadine
Welcome to the technical support center for the optimization of Solid-Phase Extraction (SPE) protocols for N-Formyl Desloratadine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in the successful extraction and analysis of this metabolite.
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge when developing an SPE protocol for this compound?
The most common challenges in SPE fall into four main categories: poor recovery, lack of reproducibility, impure extractions (where interferences elute with the analyte), and slow flow rates. For this compound, a key challenge is its relatively high polarity compared to its parent drug, Desloratadine. This can lead to poor retention on traditional reversed-phase (C18) sorbents and potential breakthrough during sample loading or washing steps.
Q2: Which type of SPE sorbent is recommended for this compound?
Given the chemical structure of this compound, which includes a basic piperidine (B6355638) ring and a polar formyl group, a mixed-mode cation exchange (MCX) sorbent is highly recommended.[1][2] This type of sorbent offers a dual retention mechanism: reversed-phase interaction with the hydrophobic backbone of the molecule and ion-exchange interaction with the positively charged piperidine nitrogen under acidic conditions. This dual retention mechanism provides enhanced selectivity and retention, leading to cleaner extracts and better recovery.
Q3: How can I improve the recovery of this compound?
Low recovery is a frequent issue in SPE.[2] To improve the recovery of this compound, consider the following:
-
Ensure proper pH adjustment: The sample should be acidified (e.g., with formic acid) to a pH at least two units below the pKa of the piperidine nitrogen to ensure it is protonated and can interact with the cation exchange sorbent.[2]
-
Optimize the wash solvent: The wash solvent should be strong enough to remove interferences but not so strong that it elutes the analyte.[3] For MCX SPE, a wash with an acidic solution followed by an organic solvent like methanol (B129727) is common.
-
Optimize the elution solvent: The elution solvent must be strong enough to disrupt both the reversed-phase and ion-exchange interactions. For MCX, this is typically achieved with a basic organic solvent (e.g., methanol with ammonium (B1175870) hydroxide) to neutralize the charge on the analyte and disrupt the ion-exchange retention.[1][4]
-
Check for breakthrough: Analyze the load and wash fractions to ensure the analyte is not being lost during these steps.[3]
Q4: What should I do if I observe a lack of reproducibility in my results?
Lack of reproducibility can stem from several factors. To address this:
-
Ensure consistent sample pre-treatment: Inconsistent pH adjustment or incomplete dissolution of the analyte in the sample matrix can lead to variable results.
-
Properly condition and equilibrate the SPE cartridge: Incomplete wetting of the sorbent can lead to inconsistent analyte binding.[5]
-
Control the flow rate: Inconsistent flow rates during sample loading, washing, and elution can affect recovery and reproducibility. A slow and consistent flow rate is generally recommended.
-
Avoid drying of the sorbent bed: Allowing the sorbent to dry out before sample loading can negatively impact retention.[2]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the SPE of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery | Analyte is breaking through during sample loading. | - Ensure the sample pH is sufficiently low for cation exchange retention. - Decrease the flow rate during sample loading. - Consider using a larger sorbent mass or a sorbent with higher capacity.[6] |
| Analyte is being eluted during the wash step. | - Decrease the organic strength of the wash solvent. - Ensure the wash solvent is acidic to maintain the positive charge on the analyte. | |
| Incomplete elution of the analyte. | - Increase the strength of the elution solvent (e.g., increase the percentage of ammonium hydroxide). - Increase the volume of the elution solvent. - Allow the elution solvent to soak in the sorbent bed for a few minutes before final elution. | |
| High Matrix Effects (Ion Suppression/Enhancement) | Co-elution of endogenous matrix components (e.g., phospholipids). | - Optimize the wash step to remove more interferences. A wash with a higher percentage of organic solvent (while maintaining acidic conditions) may be effective. - Consider a pre-treatment step like protein precipitation before SPE. |
| Inconsistent Results (Poor Reproducibility) | Variability in sample pre-treatment. | - Implement a standardized and consistent protocol for sample pH adjustment and dilution. |
| Inconsistent SPE technique. | - Use a vacuum manifold or automated SPE system for better control over flow rates. - Ensure cartridges are conditioned and equilibrated consistently. | |
| Clogged SPE Cartridge | Particulate matter in the sample. | - Centrifuge or filter the sample before loading it onto the SPE cartridge. |
| Protein precipitation within the cartridge. | - Perform a protein precipitation step before SPE. - Dilute the sample with a suitable buffer before loading. |
Experimental Protocol: Mixed-Mode Cation Exchange SPE for this compound in Human Plasma
This protocol is a starting point for optimization and is adapted from a method for Desloratadine and its metabolites.[4]
1. Materials
-
SPE Cartridge: Mixed-Mode Cation Exchange (e.g., Oasis MCX)
-
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid
-
Ammonium Hydroxide (B78521)
-
-
Internal Standard (IS): A stable isotope-labeled version of this compound is recommended.
2. Sample Pre-treatment
-
To 250 µL of human plasma, add the internal standard.
-
Add 500 µL of 2% formic acid in water.
-
Vortex to mix.
3. SPE Procedure
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Loading: Load the pre-treated sample onto the cartridge at a slow and steady flow rate (approx. 1 mL/min).
-
Washing 1: Wash the cartridge with 1 mL of 2% formic acid in water.
-
Washing 2: Wash the cartridge with 1 mL of methanol.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable mobile phase for LC-MS analysis.
Quantitative Data Summary (Hypothetical for Optimization)
The following table presents hypothetical data to illustrate the expected outcomes during method optimization. Actual results will vary.
| Parameter | Condition A (Initial Protocol) | Condition B (Optimized) |
| Recovery (%) | 75 ± 8 | 92 ± 4 |
| Matrix Effect (%) | 30 (Ion Suppression) | 8 (Minimal Effect) |
| Reproducibility (RSD %) | 12 | < 5 |
Visualizations
Caption: Workflow for the SPE of this compound.
Caption: Troubleshooting logic for low recovery issues.
References
- 1. academic.oup.com [academic.oup.com]
- 2. biotage.com [biotage.com]
- 3. Improved Sensitivity in Hydrophilic Interaction Liquid Chromatography-Electrospray-Mass Spectrometry after Removal of Sodium and Potassium Ions from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. waters.com [waters.com]
- 6. This compound (Desloratadine Impurity) | 117810-61-4 [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to N-Formyl Desloratadine and Other Degradation Products of Desloratadine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-Formyl Desloratadine (B1670295) and other known degradation products of the second-generation antihistamine, Desloratadine. The information presented herein is intended to support research, development, and quality control activities related to Desloratadine and its formulations.
Introduction
Desloratadine, the active metabolite of loratadine, is a potent and long-acting H1 receptor inverse agonist with anti-inflammatory properties.[1][2] During manufacturing, storage, and under stress conditions, Desloratadine can degrade into several products. Understanding the formation and characteristics of these degradation products is crucial for ensuring the safety, efficacy, and stability of Desloratadine-containing pharmaceuticals. This guide focuses on N-Formyl Desloratadine, a major degradation product, and compares it to other identified degradation products such as deschlorodesloratadine, dehydrodesloratadine, and Desloratadine N-Oxide.
Formation and Physicochemical Properties
This compound is primarily formed in the presence of certain excipients, notably lactose, and under conditions of thermal and oxidative stress.[3][4] Other degradation products can arise from different stress conditions, including acidic, basic, and photolytic exposure.[3][5]
Table 1: Physicochemical Properties of Desloratadine and Its Degradation Products
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| Desloratadine | C₁₉H₁₉ClN₂ | 310.82 | White to off-white powder | 100643-71-8 |
| This compound | C₂₀H₁₉ClN₂O | 338.83 | Solid | 117810-61-4 |
| Deschlorodesloratadine | C₁₉H₂₀N₂ | 276.38 | Not specified | Not specified |
| Dehydrodesloratadine | C₁₉H₁₇ClN₂ | 308.81 | Pale Orange to Pale Brown Solid | 117811-20-8 |
| Desloratadine N-Oxide | C₁₉H₁₉ClN₂O | 326.82 | Not specified | 169253-26-3 |
Comparative Performance: A Data Gap
A comprehensive review of the scientific literature reveals a significant gap in the direct comparative performance data for this compound and other degradation products. While the biological activity of Desloratadine is well-characterized, the pharmacological and toxicological profiles of its degradation products are not extensively studied or reported in publicly available literature.
Desloratadine's Mechanism of Action: Desloratadine exhibits its antihistaminic and anti-inflammatory effects through inverse agonism at the histamine (B1213489) H1 receptor. This action stabilizes the inactive state of the receptor, leading to the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][3] The inhibition of NF-κB, a key regulator of inflammation, is thought to contribute to Desloratadine's broader anti-allergic effects beyond simple H1 receptor antagonism.[2]
Due to the lack of specific data for the degradation products, a direct comparison of their H1 receptor binding affinity, anti-inflammatory potency, or toxicity is not possible at this time. It is plausible that structural modifications leading to these degradation products could significantly alter their interaction with the H1 receptor and other biological targets. Further research is warranted to elucidate the biological activity and potential safety implications of these compounds.
Experimental Protocols
Accurate identification and quantification of Desloratadine degradation products are essential for quality control. Several analytical methods have been developed for this purpose.
Forced Degradation Studies
To understand the stability of Desloratadine and identify potential degradation products, forced degradation studies are performed under various stress conditions as per ICH guidelines.[3][6]
Protocol:
-
Acid Hydrolysis: Treat Desloratadine solution with 0.1 M HCl at 60°C for 2 hours.
-
Base Hydrolysis: Treat Desloratadine solution with 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: Treat Desloratadine solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid Desloratadine to 105°C for 24 hours.
-
Photolytic Degradation: Expose Desloratadine solution to UV light (254 nm) for 24 hours.
Analytical Method for Separation and Quantification
A stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method is effective for separating Desloratadine from its impurities and degradation products.[3]
Table 2: UPLC Method Parameters
| Parameter | Specification |
| Column | Waters Acquity BEH C18 (100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 5 | |
| 7 | |
| 7.1 | |
| 8 | |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 2 µL |
This method has been shown to effectively separate Desloratadine from five of its potential impurities and degradation products within an 8-minute run time.[3] For structural elucidation of unknown degradation products, hyphenated techniques such as LC-MS/MS are employed.[]
Visualizations
Signaling Pathway
Desloratadine's primary mechanism of action involves the histamine H1 receptor and the subsequent NF-κB signaling pathway.
Caption: Histamine H1 receptor signaling and its inhibition by Desloratadine.
Experimental Workflow
The following diagram illustrates a typical workflow for the identification and characterization of Desloratadine degradation products.
Caption: Workflow for Desloratadine degradation product analysis.
Conclusion
This compound is a significant degradation product of Desloratadine, formed primarily under thermal and oxidative stress, especially in the presence of certain excipients. While robust analytical methods exist for its detection and quantification, a critical knowledge gap remains regarding its biological activity and that of other degradation products like deschlorodesloratadine, dehydrodesloratadine, and Desloratadine N-Oxide. The well-understood mechanism of Desloratadine, involving inverse agonism at the H1 receptor and inhibition of the NF-κB pathway, provides a benchmark for future studies on these degradation products. Further investigation into the pharmacological and toxicological profiles of these compounds is essential for a complete understanding of their potential impact on the safety and efficacy of Desloratadine drug products.
References
- 1. Design, synthesis and biological activity evaluation of desloratadine analogues as H1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Desloratadine inhibits constitutive and histamine-stimulated nuclear factor-kappaB activity consistent with inverse agonism at the histamine H1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A validated stability-indicating UPLC method for desloratadine and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP1988893A2 - Desloratadine-containing formulation stabilized with cyclodextrin - Google Patents [patents.google.com]
- 5. Desloratadine analysis: as a pharmaceutical preparation and after accelerating ageing | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]
- 6. journals.ekb.eg [journals.ekb.eg]
Comparative Stability Analysis: Desloratadine vs. N-Formyl Desloratadine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical stability of Desloratadine (B1670295), a widely used second-generation antihistamine, and its primary degradation product, N-Formyl Desloratadine. Understanding the relative stability of the active pharmaceutical ingredient (API) and its impurities is critical for formulation development, shelf-life prediction, and ensuring the safety and efficacy of the final drug product. This document summarizes key experimental findings on the degradation pathways of Desloratadine and offers insights into the stability of this compound based on available data and chemical principles.
Introduction to Desloratadine and its Degradation
Desloratadine is a potent and long-acting tricyclic H1-antihistamine.[1] Despite its efficacy, Desloratadine is known to be susceptible to degradation, particularly in the presence of certain excipients and environmental factors.[1][2] A major degradation pathway involves the formation of this compound, an impurity that arises from the formylation of the secondary amine in the piperidine (B6355638) ring of the Desloratadine molecule.[1][2] This degradation is often observed in formulations containing acidic excipients, such as lactose (B1674315), and can be accelerated by heat and oxidative stress.[1][3]
Degradation Signaling Pathway
The formation of this compound from Desloratadine is a critical chemical transformation that impacts the purity and stability of the drug product. This process is influenced by formulation components and storage conditions.
Caption: Formation of this compound from Desloratadine.
Comparative Stability under Forced Degradation
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. While extensive data is available for Desloratadine, direct experimental studies on the forced degradation of isolated this compound are limited. The following table summarizes the known stability of Desloratadine and provides an inferred stability profile for this compound based on general chemical principles of formamides.
| Stress Condition | Desloratadine Stability | This compound (Inferred Stability) | Key Observations for Desloratadine |
| Acidic Hydrolysis | Stable | Potentially susceptible to hydrolysis | Desloratadine shows minimal degradation in acidic conditions. Formamides can undergo hydrolysis to the corresponding amine and formic acid under acidic conditions, although this is generally slower than basic hydrolysis. |
| Basic Hydrolysis | Significant Degradation | Potentially susceptible to hydrolysis | Desloratadine degrades under alkaline conditions. Formamides are known to be more readily hydrolyzed under basic conditions. |
| Oxidative Stress | Significant Degradation | Likely Stable | Desloratadine is susceptible to oxidation. The formyl group in this compound is generally resistant to further oxidation under standard pharmaceutical stress testing conditions. |
| Thermal Stress | Significant Degradation | Likely Stable | Desloratadine shows degradation at elevated temperatures. The formation of this compound is often accelerated by heat. Once formed, formamides are generally thermally stable. |
| Photolytic Stress | Stable | Likely Stable | Desloratadine is reported to be stable under photolytic conditions.[3] There is no indication that the formyl group would introduce significant photolability. |
Experimental Protocols
Accurate assessment of stability requires robust analytical methods. The following outlines a typical experimental workflow for conducting forced degradation studies and a standard HPLC method for the analysis of Desloratadine and its impurities.
Forced Degradation Experimental Workflow
Caption: Workflow for forced degradation studies.
Stability-Indicating HPLC Method
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying Desloratadine from its degradation products, including this compound.
| Parameter | Typical Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at approximately 280 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Method Validation: The analytical method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness. The method must be able to resolve the Desloratadine peak from all potential degradation product peaks.[3]
Summary and Conclusions
The stability of Desloratadine is a critical attribute that is significantly influenced by formulation and storage conditions. This compound is a well-established major degradation product, the formation of which is a key indicator of instability.
-
Desloratadine Stability: Prone to degradation under basic, oxidative, and thermal stress. It is relatively stable in acidic and photolytic conditions. The presence of acidic excipients like lactose can significantly accelerate the formation of this compound.[1][2]
For drug development professionals, these findings underscore the importance of careful excipient selection and control of manufacturing processes to minimize the formation of this compound. The use of a validated stability-indicating analytical method is paramount for monitoring the purity of Desloratadine in both the drug substance and the final drug product throughout its shelf life. Further studies focusing directly on the stability of this compound would be beneficial for a more complete understanding of the degradation profile of Desloratadine-containing products.
References
Differentiating Desloratadine from its Formyl Metabolite: A Guide to LC-MS/MS Analysis
Chemical Structures and Mass Spectrometric Profiles
The key to LC-MS/MS differentiation lies in the unique mass-to-charge (m/z) ratios of the precursor and product ions for each compound.
Desloratadine is a tricyclic antihistamine with a molecular weight of 310.8 g/mol . In positive ion electrospray ionization (ESI+), it readily forms a protonated molecule [M+H]⁺ at an m/z of approximately 311.2.[1]
N-formyl Desloratadine , also known as Desloratadine USP Related Compound F, is an impurity and potential metabolite of Desloratadine. It has a molecular weight of 338.8 g/mol . The addition of a formyl group (-CHO) to the piperidine (B6355638) nitrogen increases the mass by 28 Da compared to Desloratadine. The predicted protonated molecule [M+H]⁺ for this compound would be at an m/z of approximately 339.2.
The table below summarizes the expected mass spectrometric properties of the two compounds.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Precursor Ion (m/z) [M+H]⁺ | Predicted Major Product Ion (m/z) |
| Desloratadine | C₁₉H₁₉ClN₂ | 310.8 | 311.2 | 259.2 |
| This compound | C₂₀H₁₉ClN₂O | 338.8 | 339.2 | 311.2 or 259.2 |
Note: The major product ion for this compound is predicted based on the likely loss of the formyl group (28 Da) or subsequent fragmentation of the Desloratadine core.
Proposed Experimental Protocol
A robust LC-MS/MS method for the simultaneous analysis of Desloratadine and its N-formyl metabolite would involve the following steps:
Sample Preparation
For bioanalytical applications, a protein precipitation or liquid-liquid extraction (LLE) method is typically employed to extract the analytes from plasma samples.
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile. Vortex to mix and then centrifuge to pellet the precipitated proteins. The supernatant can then be diluted and injected into the LC-MS/MS system.
-
Liquid-Liquid Extraction (LLE): To a plasma sample, add a suitable internal standard (e.g., a deuterated analog of Desloratadine). Adjust the pH with a basic solution (e.g., 0.1 M NaOH) and extract with an organic solvent such as a mixture of ethyl acetate (B1210297) and dichloromethane. Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.[1]
Liquid Chromatography (LC)
Chromatographic separation is crucial to distinguish between the two compounds, especially if they share common fragment ions. A reverse-phase C18 column is commonly used for the analysis of Desloratadine.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the compounds, and then return to initial conditions for equilibration. |
| Injection Volume | 5 - 10 µL |
Tandem Mass Spectrometry (MS/MS)
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive ion electrospray ionization (ESI+) is recommended for high sensitivity and selectivity.
| Parameter | Desloratadine | This compound (Predicted) |
| Ionization Mode | ESI+ | ESI+ |
| Precursor Ion (m/z) | 311.2 | 339.2 |
| Product Ion (m/z) | 259.2 | 311.2 |
| Collision Energy | To be optimized | To be optimized |
| Dwell Time | 100-200 ms | 100-200 ms |
Visualizing the Workflow and Differentiation
The following diagrams illustrate the experimental workflow and the logic behind the mass spectrometric differentiation.
Caption: Experimental workflow for the LC-MS/MS analysis of Desloratadine and its metabolites.
Caption: Mass spectrometric differentiation based on precursor and product ions.
Conclusion
The LC-MS/MS methodology provides a highly specific and sensitive platform for the differentiation and quantification of Desloratadine and its N-formyl metabolite. The primary differentiating factor is the mass of the precursor ion, which is 28 Da higher for the N-formyl metabolite due to the addition of a formyl group. The fragmentation patterns are also expected to differ, with the N-formyl metabolite likely losing the formyl group to produce an ion corresponding to the protonated Desloratadine molecule. Chromatographic separation further ensures accurate quantification by resolving the two compounds in time. While the presented MS/MS parameters for this compound are predictive, they provide a strong starting point for method development and validation in a research or drug development setting.
References
Cross-Validation of Analytical Methods for N-Formyl Desloratadine: A Comparative Guide
In the development and quality control of pharmaceuticals, the accurate quantification of active pharmaceutical ingredients (APIs) and their related impurities is paramount. N-Formyl Desloratadine (B1670295) is a known impurity and a major degradation product of Desloratadine, a tricyclic antihistamine.[1][2] Ensuring the reliability of analytical methods used to quantify this compound is critical for regulatory compliance and product safety. Cross-validation of analytical methods is the process of verifying that a validated method produces consistent and reliable results across different laboratories, analysts, or instruments.[3] This guide provides a comparative overview of three common analytical techniques for the quantification of N-Formyl Desloratadine: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.
Comparative Analysis of Analytical Methods
The choice of an analytical method depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the typical performance characteristics of HPLC-UV, LC-MS/MS, and UV-Vis Spectrophotometry for the analysis of this compound.
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Linearity Range | 1 - 100 µg/mL | 0.1 - 1000 ng/mL | 5 - 30 µg/mL[4][5] |
| Limit of Quantification (LOQ) | ~1 µg/mL | ~0.1 ng/mL | ~5 µg/mL[4][5] |
| Accuracy (% Recovery) | 98 - 102%[6][7] | 95 - 105%[8] | 97 - 101%[9] |
| Precision (%RSD) | < 2%[6][7] | < 15%[8] | < 2% |
| Specificity | High | Very High | Low to Moderate |
| Throughput | Moderate | High | High |
| Cost | Moderate | High | Low |
Experimental Protocols
Detailed methodologies for each analytical technique are crucial for reproducibility and cross-validation.
High-Performance Liquid Chromatography (HPLC-UV)
This method is widely used for the routine analysis of pharmaceutical formulations due to its robustness and cost-effectiveness.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6][10]
-
Mobile Phase: A mixture of acetonitrile (B52724) and a buffer solution (e.g., phosphate (B84403) buffer) in an isocratic or gradient elution mode.[10] A typical mobile phase could be a mixture of acetonitrile and water (70:30, v/v).[6]
-
Detection Wavelength: UV detection at a wavelength of maximum absorbance for this compound, which is expected to be near that of Desloratadine (e.g., 242 nm or 280 nm).[6][11]
-
Sample Preparation: A known quantity of the sample is dissolved in a suitable solvent, typically the mobile phase, and diluted to fall within the calibrated concentration range. For tablet formulations, the tablets are crushed, and the powder equivalent to a specific amount of the active ingredient is extracted with the solvent.[6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the quantification of trace-level impurities and for analysis in complex biological matrices.
-
Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for Desloratadine and its metabolites.[8][12]
-
Column: A C18 column, often with smaller dimensions for faster analysis (e.g., 50 mm x 4.6 mm, 5 µm).[8][12]
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous solution containing a modifier like ammonium (B1175870) formate.[12][13]
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring a specific precursor-to-product ion transition for this compound.
-
Sample Preparation: For biological samples, a sample extraction technique such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is typically required to remove matrix interferences.[12][14]
UV-Vis Spectrophotometry
This is a simpler and more economical method, suitable for the analysis of bulk drug substances or simple formulations where specificity is not a major concern.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Solvent: A solvent in which this compound is soluble and stable, and that does not interfere with the absorbance measurement (e.g., 0.1 N HCl).[4][9]
-
Procedure: A standard solution of this compound is prepared, and its UV spectrum is recorded to determine the wavelength of maximum absorbance (λmax). A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of the sample solution is determined by measuring its absorbance and interpolating from the calibration curve.[4][9]
Cross-Validation Workflow
The process of cross-validation ensures that different analytical methods provide comparable results, which is essential when transferring a method between laboratories or when using different techniques within a single study.[15][16]
Caption: Workflow for the cross-validation of two analytical methods.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Desloratadine N-Formyl Impurity | 117810-61-4 | SynZeal [synzeal.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. jchps.com [jchps.com]
- 5. researchgate.net [researchgate.net]
- 6. rjptonline.org [rjptonline.org]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. asianpubs.org [asianpubs.org]
- 11. Desloratadine Assay with HPLC – AppNote [mtc-usa.com]
- 12. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] LC-MS / MS METHOD FOR THE SIMULTANEOUS DETERMINATION OF DESLORATADINE AND ITS METABOLITE 3-HYDROXY DESLORATADINE IN HUMAN PLASMA | Semantic Scholar [semanticscholar.org]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cross-Validation of Bioanalytical Methods: When, Why and How? [pharma-iq.com]
Comparative Cytotoxicity Analysis: Desloratadine vs. N-Formyl Desloratadine
A review of available scientific literature indicates a significant data gap in the comparative cytotoxicity of Desloratadine and its process-related impurity, N-Formyl Desloratadine. While studies on the cytotoxic effects of Desloratadine in various cell lines are present, no publicly available research directly compares its cytotoxicity profile with that of this compound. This guide, therefore, summarizes the known cytotoxic properties of Desloratadine and highlights the absence of corresponding data for this compound.
Executive Summary
Extensive searches of scientific databases have yielded no direct comparative studies on the cytotoxicity of Desloratadine and this compound. This compound is primarily documented as a reference standard for analytical purposes and as a potential impurity in the synthesis of Desloratadine. Consequently, this guide focuses on the cytotoxic data available for Desloratadine, which has been shown to induce apoptosis in certain cancer cell lines. The lack of toxicological data for this compound precludes a direct comparison.
Cytotoxicity Profile of Desloratadine
Desloratadine, a second-generation H1-histamine receptor antagonist, has demonstrated cytotoxic effects in several cancer cell lines. Research indicates that Desloratadine can inhibit cell viability and induce apoptosis, particularly in breast cancer and melanoma cells. In contrast, it has shown minimal cytotoxic effects on non-cancerous cell lines like human dermal fibroblasts and HEK293T cells.[1][2]
Quantitative Cytotoxicity Data
The following table summarizes the available quantitative data on the cytotoxicity of Desloratadine.
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| Desloratadine | MCF-7 (human breast adenocarcinoma) | MTT | IC50 | 14.2 µg/mL | [1][3][4] |
| Desloratadine | Murine Melanoma | MTT | Cell Viability | < 50% survival | [2] |
| Desloratadine | Human Dermal Fibroblasts | MTT | Cell Viability | > 70% survival | [2] |
| Desloratadine | HEK293T (human embryonic kidney) | MTT | Cell Viability | 15.6% inhibition at 128 µg/mL | [1] |
No quantitative cytotoxicity data for this compound was found in the reviewed literature.
Experimental Protocols
The cytotoxic effects of Desloratadine have been primarily evaluated using the MTT assay. The general protocol for this colorimetric assay is outlined below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a standard method for assessing cell viability.[5][6] It measures the metabolic activity of cells, which is indicative of their viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[5][6] The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.
General Procedure:
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Desloratadine) and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After incubation, the treatment medium is removed, and a fresh medium containing MTT solution is added to each well. The plate is then incubated for a few hours to allow for the formation of formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 550 and 600 nm).
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated) cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Signaling Pathways
In MCF-7 breast cancer cells, Desloratadine has been shown to induce apoptosis through a TP53-dependent pathway.[1][3][4] This involves the upregulation of the tumor suppressor protein p53 and its downstream targets, including FAS and BAX, which are pro-apoptotic proteins.[1][3][4] Concurrently, Desloratadine leads to the downregulation of anti-apoptotic factors such as PARP-1 and NF-κB.[1][3][4]
Conclusion
The available scientific evidence demonstrates that Desloratadine exhibits cytotoxic effects against several cancer cell lines, primarily through the induction of apoptosis. A key mechanism identified is the activation of the TP53 signaling pathway. However, a significant knowledge gap exists regarding the cytotoxic potential of this compound. Further research, including direct comparative studies, is necessary to elucidate the toxicological profile of this impurity and to fully understand its potential impact relative to the parent compound, Desloratadine. Researchers in drug development and safety assessment are encouraged to investigate the biological activity of this compound to ensure a comprehensive understanding of the safety profile of Desloratadine-containing pharmaceutical products.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Desloratadine Induces TP53-Dependent Apoptosis in MCF-7 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Pharmacokinetic comparison of Desloratadine and N-Formyl Desloratadine
An objective comparison for researchers and drug development professionals.
In the landscape of second-generation antihistamines, Desloratadine (B1670295) stands out for its efficacy and favorable safety profile. A key aspect of understanding its clinical performance lies in its pharmacokinetic properties. This guide provides a detailed comparison of the pharmacokinetics of Desloratadine and its primary degradation product, N-Formyl Desloratadine. While extensive clinical data is available for Desloratadine, information on the in vivo behavior of this compound is limited, reflecting its status as a pharmaceutical impurity rather than an active metabolite.
Quantitative Pharmacokinetic Parameters
The pharmacokinetic profile of Desloratadine has been well-characterized in numerous clinical studies. In contrast, there is a notable absence of clinical pharmacokinetic data for this compound, as it is not intentionally administered to subjects. The following table summarizes the key pharmacokinetic parameters for Desloratadine.
| Parameter | Desloratadine | This compound |
| Maximum Plasma Concentration (Cmax) | ~3.98 µg/L[1] | No available data |
| Time to Maximum Plasma Concentration (Tmax) | ~3 hours[2] | No available data |
| Area Under the Curve (AUC) | ~56.9 µg/L*h (AUC0-24h)[1] | No available data |
| Elimination Half-life (t1/2) | ~27 hours[3][4] | No available data |
| Bioavailability | Not formally determined, but dose-proportional pharmacokinetics observed[4][5] | No available data |
| Metabolism | Extensively metabolized, primarily to 3-hydroxydesloratadine[5][6] | Not characterized in vivo |
| Primary Route of Excretion | Approximately 87% of a radiolabeled dose is recovered equally in urine and feces as metabolites[2] | No available data |
Experimental Protocols
The pharmacokinetic data for Desloratadine are derived from well-controlled clinical trials. A representative experimental design is as follows:
Study Design: A multicenter, open-label, multiple-dose study.[1]
Participants: Healthy adult volunteers.[1]
Dosing Regimen: A single oral dose of 5 mg Desloratadine administered once daily for 10 days to achieve steady-state concentrations.[1]
Sample Collection: Blood samples are collected at predefined intervals post-dosing to capture the full pharmacokinetic profile.
Analytical Method: Plasma concentrations of Desloratadine and its major active metabolite, 3-hydroxydesloratadine, are determined using validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) methods.
Metabolic Pathway of Desloratadine
Desloratadine undergoes extensive metabolism in the liver. The primary metabolic pathway involves a three-step process leading to the formation of its major active metabolite, 3-hydroxydesloratadine.[7][8] This process is initiated by N-glucuronidation via the enzyme UGT2B10, followed by 3-hydroxylation by CYP2C8, and subsequent deconjugation.[7][8]
Formation of this compound
This compound is not a metabolite of Desloratadine but rather a chemical degradation product.[9][10] Its formation is a concern during the manufacturing and storage of Desloratadine-containing pharmaceutical products.[9][10] The presence of certain excipients and environmental factors can promote this degradation.[9] Pharmaceutical formulation strategies, such as the inclusion of cyclodextrins, have been developed to minimize the formation of this impurity.[10]
Conclusion
The pharmacokinetic profile of Desloratadine is well-established, demonstrating predictable absorption, a long half-life suitable for once-daily dosing, and extensive metabolism to an active metabolite. In stark contrast, this compound is characterized as a chemical impurity, and as such, its in vivo pharmacokinetic properties have not been investigated. For researchers and drug development professionals, the focus remains on understanding the clinical pharmacology of Desloratadine and its active metabolites, while ensuring the chemical stability of the drug product to minimize the formation of degradation products like this compound.
References
- 1. A pharmacokinetic profile of desloratadine in healthy adults, including elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. This compound (Desloratadine Impurity) | 117810-61-4 [sigmaaldrich.com]
- 4. Desloratadine: A new, nonsedating, oral antihistamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Desloratadine: A preclinical and clinical overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of pharmacokinetics and metabolism of desloratadine, fexofenadine, levocetirizine and mizolastine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. researchgate.net [researchgate.net]
- 9. EP1988893A2 - Desloratadine-containing formulation stabilized with cyclodextrin - Google Patents [patents.google.com]
- 10. This compound | 117810-61-4 [chemicalbook.com]
Setting Specifications for N-Formyl Desloratadine Impurity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison and rationale for setting specifications for N-Formyl Desloratadine (B1670295), a known impurity in Desloratadine drug products. By summarizing regulatory guidelines, analytical methodologies, and available safety data, this document aims to equip researchers and drug development professionals with the necessary information to establish scientifically sound and compliant impurity control strategies.
Introduction to N-Formyl Desloratadine
This compound (4-(8-chloro-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carbaldehyde) is a recognized degradation product of Desloratadine.[3][4] It is also listed as Desloratadine USP Related Compound F in the United States Pharmacopeia (USP).[1] Its formation is often associated with the manufacturing process and interaction with certain excipients, particularly under conditions of heat and humidity.[5] Given its potential to impact the safety and efficacy of the final drug product, controlling the levels of this compound is a critical aspect of quality control.
Regulatory Landscape and Acceptance Criteria
The specification for this compound is guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products). These guidelines establish thresholds for reporting, identification, and qualification of impurities.
While a specific limit for this compound as a named impurity is not universally established in all major pharmacopoeias, it is controlled under the category of "unspecified degradation products." The USP monograph for Desloratadine Orally Disintegrating Tablets, for instance, has a limit of not more than (NMT) 0.2% for any other individual unspecified degradation product.[6] This limit is often adopted by manufacturers for their internal specifications.
For Abbreviated New Drug Applications (ANDAs), the FDA requires justification for any proposed impurity limits that are above the qualification thresholds.[7] The European Medicines Agency (EMA) also emphasizes the control of impurities in generic drug applications, requiring comparative impurity profiles with the reference product.[5]
Table 1: Comparison of Regulatory Thresholds for Impurities
| Guideline | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ICH Q3B(R2) | |||
| Maximum Daily Dose ≤ 1 g | 0.1% | 0.2% or 1.0 mg TDI, whichever is lower | 0.5% or 1.0 mg TDI, whichever is lower |
| Maximum Daily Dose > 1 g | 0.05% | 0.10% or 2.0 mg TDI, whichever is lower | 0.15% or 3.0 mg TDI, whichever is lower |
| Desloratadine (Typical 5 mg Daily Dose) | 0.1% | 0.2% | 0.5% |
TDI: Total Daily Intake
Based on a typical Desloratadine daily dose of 5 mg, the identification and qualification thresholds are 0.2% and 0.5%, respectively. The commonly applied limit of 0.2% for unspecified degradation products, including this compound, is aligned with the ICH identification threshold.
Comparative Analysis of Desloratadine Impurities
To provide a comprehensive perspective, it is essential to compare this compound with other known impurities of Desloratadine.
Table 2: Comparison of Major Desloratadine Impurities
| Impurity Name | Structure | Typical Limit | Source |
| This compound (USP Related Compound F) | 4-(8-chloro-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carbaldehyde | NMT 0.2% (as unspecified) | Degradation |
| Loratadine (Desloratadine Impurity C) | Ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylate | NMT 0.2% | Process |
| Desloratadine Related Compound A | 8-Chloro-11-(1-piperazinyl)-6,11-dihydro-5H-benzo[1][2]cyclohepta[1,2-b]pyridine | NMT 0.15% | Process |
| Dehydrodesloratadine | 8-Chloro-11-(4-pyridinylidene)-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridine | NMT 0.15% | Degradation |
Note: Limits can vary based on specific product monographs and manufacturer specifications.
Experimental Protocols
Analytical Method for Quantification of this compound
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for the accurate quantification of this compound.
Principle: The method separates Desloratadine from its impurities based on their differential partitioning between a stationary phase and a mobile phase. Detection is typically performed using a UV detector.
Experimental Protocol:
-
Chromatographic System:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient mixture of a phosphate (B84403) buffer and an organic solvent (e.g., acetonitrile (B52724) and methanol). A typical starting condition could be a mixture of buffer, acetonitrile, and methanol (B129727) in a ratio of 50:35:15 (v/v/v).[6]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector: UV at 280 nm
-
Injection Volume: 20 µL
-
-
Preparation of Solutions:
-
Standard Solution: Prepare a standard solution of Desloratadine and a separate standard of this compound (if available as a reference standard) of known concentrations in a suitable diluent (e.g., mobile phase).
-
Sample Solution: Dissolve a known amount of the Desloratadine drug substance or product in the diluent to achieve a target concentration.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to determine the retention times and response factors of Desloratadine and this compound.
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram based on its retention time relative to the standard.
-
Calculate the concentration of this compound in the sample using the peak area and the response factor of the standard.
-
-
Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method and to understand the formation pathways of degradation products like this compound.
Principle: The drug substance is subjected to stress conditions (acid, base, oxidation, heat, and light) to induce degradation. The resulting degradation products are then analyzed.
Experimental Protocol:
-
Acid Hydrolysis: Reflux the drug substance in 0.1 M HCl at 80°C for 2 hours.
-
Base Hydrolysis: Reflux the drug substance in 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light for an extended period.
Following each stress condition, the samples are diluted and analyzed using the validated HPLC method to identify and quantify the degradation products formed.
Pharmacological and Toxicological Considerations
Currently, there is limited publicly available specific pharmacological and toxicological data for this compound. The safety assessment and justification for its specification are therefore largely based on the principles of impurity qualification as outlined in ICH guidelines.
-
Qualification: The qualification of an impurity is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity at the level specified.
-
General Toxicity: Desloratadine itself has been shown to be non-genotoxic in a battery of assays.[8] However, this does not automatically apply to its impurities.
-
In Silico Assessment: In the absence of direct toxicological data, in silico methods (e.g., QSAR) can be used to predict the potential genotoxicity of impurities. The GHS classification for this compound on PubChem suggests potential for acute toxicity, serious eye damage, and reproductive toxicity.[9] This highlights the importance of controlling its levels.
Further toxicological studies on the isolated this compound impurity would be required to establish a more definitive safety profile and to justify any potential increase in its acceptance criteria.
Visualization of Key Processes
Caption: Desloratadine Degradation and Impurity Control Workflow
Caption: Regulatory Decision Tree for Impurity Specification
Conclusion
Setting a scientifically justified and regulatory-compliant specification for this compound is a critical component of ensuring the quality, safety, and efficacy of Desloratadine drug products. While it is often controlled as an unspecified degradation product with a limit of NMT 0.2%, a thorough understanding of its formation, analytical detection, and potential toxicological impact is essential. This guide provides a framework for researchers and drug development professionals to navigate the complexities of impurity control for this compound. Further investigation into the specific toxicological profile of this impurity is warranted to refine its risk assessment and acceptance criteria.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. scribd.com [scribd.com]
- 3. WO2005065047A2 - Stable oral composition containing desloratadine - Google Patents [patents.google.com]
- 4. EP1988893A2 - Desloratadine-containing formulation stabilized with cyclodextrin - Google Patents [patents.google.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. ijcrr.com [ijcrr.com]
- 7. Desloratadine N-Formyl Impurity | 117810-61-4 | SynZeal [synzeal.com]
- 8. researchgate.net [researchgate.net]
- 9. 1-Piperidinecarboxaldehyde, 4-(8-chloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-ylidene)- | C20H19ClN2O | CID 14554138 - PubChem [pubchem.ncbi.nlm.nih.gov]
N-Formyl Desloratadine reference standard characterization and comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive characterization and comparison of N-Formyl Desloratadine reference standards. This compound, identified as Desloratadine USP Related Compound F, is a critical component in the analytical method development and validation for Desloratadine, an active pharmaceutical ingredient.[1] The quality and characterization of the reference standard are paramount for ensuring accurate and reproducible analytical results. This document outlines the key analytical techniques used to characterize this compound and presents a comparative summary of typical data for commercially available reference standards.
Physicochemical Properties
| Property | Value | Source |
| Chemical Name | 4-(8-Chloro-5,6-dihydro-11H-benzo[2][3]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carbaldehyde | [1] |
| Synonyms | Desloratadine USP Related Compound F, N-Formyldesloratadine | [1][2] |
| CAS Number | 117810-61-4 | [1][4][5] |
| Molecular Formula | C20H19ClN2O | [1][4][5] |
| Molecular Weight | 338.83 g/mol | [2][4] |
Comparative Analysis of Reference Standard Lots
The following table summarizes typical analytical data for three representative lots of this compound reference standards from different suppliers. This data is compiled from publicly available information and representative Certificates of Analysis.
| Test | Method | Lot A Specification | Lot A Result | Lot B Specification | Lot B Result | Lot C Specification | Lot C Result |
| Appearance | Visual | White to Off-White Solid | Conforms | White to Off-White Solid | Conforms | White to Off-White Solid | Conforms |
| Identification A (¹H NMR) | ¹H NMR | Conforms to structure | Conforms | Conforms to structure | Conforms | Conforms to structure | Conforms |
| Identification B (Mass Spec) | Mass Spectrometry | Conforms to structure | Conforms | Conforms to structure | Conforms | Conforms to structure | Conforms |
| Identification C (IR) | Infrared Spectroscopy | Conforms to reference spectrum | Conforms | Conforms to reference spectrum | Conforms | Conforms to reference spectrum | Conforms |
| Assay (Purity) | HPLC | ≥ 98.0% | 99.5% | ≥ 95.0% | 97.2% | ≥ 99.0% | 99.8% |
| Related Substances | HPLC | ||||||
| - Desloratadine | ≤ 0.15% | 0.08% | ≤ 0.5% | 0.3% | ≤ 0.10% | 0.05% | |
| - Any other individual impurity | ≤ 0.10% | 0.05% | ≤ 0.2% | 0.1% | ≤ 0.05% | < 0.03% | |
| - Total Impurities | ≤ 0.5% | 0.2% | ≤ 1.0% | 0.6% | ≤ 0.3% | 0.1% | |
| Residual Solvents | GC-HS | ≤ 3000 ppm | 500 ppm | ≤ 5000 ppm | 1200 ppm | ≤ 1000 ppm | 200 ppm |
| Water Content | Karl Fischer Titration | ≤ 0.5% | 0.2% | ≤ 1.0% | 0.7% | ≤ 0.2% | 0.1% |
| Thermogravimetric Analysis (TGA) | TGA | Report result | 0.1% weight loss up to 150°C | Report result | 0.3% weight loss up to 150°C | Report result | < 0.1% weight loss up to 150°C |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances
This method is based on a reversed-phase HPLC approach, which is a common technique for the analysis of Desloratadine and its related compounds.[6]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH adjusted to 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of 0.5 mg/mL.
-
Quantification: The percentage purity and impurity levels are calculated based on the area normalization method from the resulting chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Identification
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Procedure: A proton (¹H) NMR spectrum is acquired. The chemical shifts, signal integrations, and coupling patterns are analyzed to confirm the molecular structure of this compound.
Mass Spectrometry (MS) for Molecular Weight Confirmation
-
Instrumentation: A mass spectrometer, typically with an electrospray ionization (ESI) source.
-
Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is determined. This is used to confirm the molecular weight of the compound.
Infrared (IR) Spectroscopy for Functional Group Identification
-
Instrumentation: An FT-IR spectrometer.
-
Sample Preparation: The sample is typically prepared as a potassium bromide (KBr) pellet or analyzed using an attenuated total reflectance (ATR) accessory.
-
Procedure: The IR spectrum is recorded and compared to a reference spectrum to confirm the presence of key functional groups.
Thermogravimetric Analysis (TGA) for Thermal Stability
-
Instrumentation: A thermogravimetric analyzer.
-
Procedure: A small amount of the sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen). The weight loss of the sample as a function of temperature is recorded to assess its thermal stability and the presence of volatile components.
Workflow and Data Relationship Diagrams
The following diagrams illustrate the experimental workflow for the characterization of this compound and the logical relationship of the analytical data.
Caption: Experimental workflow for the characterization of this compound.
Caption: Logical relationship of analytical data in reference standard qualification.
References
- 1. Desloratadine N-Formyl Impurity | 117810-61-4 | SynZeal [synzeal.com]
- 2. drashavins.com [drashavins.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound | CAS 117810-61-4 | LGC Standards [lgcstandards.com]
- 5. [Desloratadine Related Compound F (50 mg) (8-Chloro-6,11-dihydro-11-(N-formyl-4-piperidinylidene) -5H-benzo[5,6]cyclohepta[1,2-b]pyridine)] - CAS [117810-61-4] [store.usp.org]
- 6. cleanchemlab.com [cleanchemlab.com]
Safety Operating Guide
Navigating the Disposal of N-Formyl Desloratadine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step approach to the safe disposal of N-Formyl Desloratadine, a derivative of the antihistamine Desloratadine.
The primary directive for the disposal of any chemical is the Safety Data Sheet (SDS) provided by the manufacturer. This document contains detailed information regarding the substance's hazards, handling, storage, and disposal. While a specific, universally applicable SDS for this compound is not publicly available, hazard information for N-Formyl-desloratadine has been aggregated from multiple sources. This information indicates that the compound is classified with significant health and environmental warnings.
Hazard Profile of this compound
Based on available data, this compound is associated with the following hazards:
| Hazard Statement | GHS Classification |
| Harmful if swallowed | Acute toxicity, oral (Warning) |
| Causes serious eye damage | Serious eye damage/eye irritation (Danger) |
| Suspected of damaging fertility or the unborn child | Reproductive toxicity (Warning) |
| May cause harm to breast-fed children | Reproductive toxicity, effects on or via lactation |
| Harmful to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term hazard |
This data is aggregated from notifications to the ECHA C&L Inventory.[1]
Given these potential hazards, it is imperative to treat this compound as a hazardous substance and manage its disposal accordingly. Improper disposal, such as discarding it down the drain, can lead to environmental contamination and potential harm to aquatic ecosystems.[2][3]
Step-by-Step Disposal Protocol
The following procedure outlines the necessary steps to ensure the safe and compliant disposal of this compound. This process is designed to be a general guideline; always prioritize your institution's specific protocols and the information provided in the product-specific SDS.
Step 1: Obtain and Review the Safety Data Sheet (SDS)
Before handling or disposing of this compound, obtain the specific SDS from the supplier from whom it was purchased.[4] This document is the most critical resource for substance-specific safety and disposal information.
Step 2: Consult Your Institution's Environmental Health & Safety (EHS) Office
Your institution's EHS office is the definitive authority on chemical waste management.[5][6] They will provide guidance on the appropriate waste stream and disposal procedures based on local, state, and federal regulations. Inform them of the chemical name (this compound), CAS number (117810-61-4), and the hazard information from the SDS.
Step 3: Segregate the Waste
This compound waste should be segregated from non-hazardous laboratory trash. It should be collected in a designated, properly labeled hazardous waste container. The container must be:
-
Compatible with the chemical.
-
Kept securely closed except when adding waste.
-
Labeled with "Hazardous Waste" and the full chemical name.
Step 4: Adhere to Personal Protective Equipment (PPE) Guidelines
When handling this compound for disposal, always wear the appropriate PPE as specified in the SDS. This typically includes:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat
Step 5: Arrange for Professional Disposal
Do not attempt to dispose of this compound through standard laboratory or municipal waste channels. All pharmaceutical and chemical waste from research laboratories must be disposed of through a licensed hazardous waste disposal service, as coordinated by your EHS office.[5][6][7] This ensures the substance is handled and treated in a manner that neutralizes its hazards and protects the environment.
Disposal Decision Workflow
The following diagram illustrates the logical flow for determining the proper disposal procedure for this compound.
By adhering to these procedures and prioritizing safety and compliance, researchers can ensure the responsible management of chemical waste, thereby protecting themselves, their colleagues, and the environment.
References
- 1. 1-Piperidinecarboxaldehyde, 4-(8-chloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-ylidene)- | C20H19ClN2O | CID 14554138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. organon.com [organon.com]
- 3. organon.com [organon.com]
- 4. Desloratadine N-Formyl Impurity | CAS No: 117810-61-4 [aquigenbio.com]
- 5. Pharmaceutical Waste | Environmental Health and Safety | University of Houston [uh.edu]
- 6. Pharmaceutical Waste - Office of Environmental Health and Safety [research.wayne.edu]
- 7. rxdestroyer.com [rxdestroyer.com]
Safeguarding Researchers: A Comprehensive Guide to Handling N-Formyl Desloratadine
For Immediate Implementation: This document provides crucial safety and logistical protocols for laboratory personnel handling N-Formyl Desloratadine. Adherence to these guidelines is mandatory to ensure a safe research environment and prevent chemical exposure.
This compound is an impurity of Desloratadine, an active pharmaceutical ingredient.[1][2][3] As with any active pharmaceutical compound, proper handling is essential to mitigate potential health risks. This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans for this compound.
I. Personal Protective Equipment (PPE) Requirements
The primary defense against chemical exposure is the consistent and correct use of PPE. The following table summarizes the required PPE for handling this compound, based on standard laboratory safety protocols for similar compounds.
| Body Part | Personal Protective Equipment | Specifications & Rationale |
| Respiratory | NIOSH/MSHA Approved Respirator | A positive pressure air-supplied respirator is recommended for situations with potential for uncontrolled release or unknown exposure levels. For routine handling in a well-ventilated area, a fitted N95 or higher-rated respirator should be used to prevent inhalation of airborne particles. |
| Hands | Chemical-Resistant Gloves (Nitrile) | Double gloving is recommended to provide an extra layer of protection. Gloves should be changed frequently, especially if contamination is suspected.[4] |
| Eyes | Safety Goggles with Side Shields | Provides protection against splashes and airborne particles.[4][5] |
| Face | Face Shield | To be used in conjunction with safety goggles, especially when there is a potential for direct contact with dusts, mists, or aerosols.[4] |
| Body | Laboratory Coat | A dedicated lab coat should be worn to prevent contamination of personal clothing.[5] It should be removed before leaving the laboratory. |
| Feet | Closed-Toe Shoes | To protect feet from potential spills. |
II. Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical to minimize exposure risk. The following workflow outlines the essential steps for safe handling.
Experimental Protocol for Safe Handling:
-
Review Safety Data Sheet (SDS): Before handling, thoroughly read the SDS for this compound or a closely related compound like Desloratadine.[5]
-
Don Appropriate PPE: As detailed in the table above, put on all required personal protective equipment.
-
Prepare Ventilated Workspace: All handling of this compound should occur in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[5]
-
Weigh/Measure Compound: When weighing or measuring the solid compound, take care to avoid generating dust.
-
Transfer Compound: Use appropriate tools (e.g., spatulas, weighing paper) to transfer the compound, minimizing the risk of spills.
-
Decontaminate Work Surfaces: After handling, thoroughly decontaminate all work surfaces with an appropriate cleaning agent.
-
Dispose of Contaminated Waste: Follow the disposal plan outlined below.
-
Doff PPE Correctly: Remove PPE in a manner that avoids cross-contamination.
-
Wash Hands Thoroughly: Wash hands with soap and water after removing gloves.[5]
III. Disposal Plan: Managing Contaminated Materials
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Protocol |
| Solid this compound Waste | Collect in a clearly labeled, sealed container. Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed hazardous waste container for incineration or other approved disposal methods. |
| Contaminated PPE (e.g., gloves, lab coat) | Bag and seal in a designated hazardous waste container. Do not launder disposable PPE. |
| Spills | For small spills, carefully sweep up solid material, avoiding dust generation, and place in a sealed container for hazardous waste disposal.[6] Clean the spill area with a suitable solvent and decontaminant. For large spills, evacuate the area and follow emergency procedures. |
It is imperative to consult your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal procedures. Do not dispose of this compound waste down the drain or in regular trash.[7]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
